AZ8838
説明
特性
分子式 |
C13H15FN2O |
|---|---|
分子量 |
234.27 g/mol |
IUPAC名 |
(4-fluoro-2-propylphenyl)-(1H-imidazol-2-yl)methanol |
InChI |
InChI=1S/C13H15FN2O/c1-2-3-9-8-10(14)4-5-11(9)12(17)13-15-6-7-16-13/h4-8,12,17H,2-3H2,1H3,(H,15,16) |
InChIキー |
IDFPQEHZYBXIFO-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Antagonistic Mechanism of AZ8838 on Protease-Activated Receptor 2 (PAR2): A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of AZ8838, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2). This compound is a non-peptide small molecule that has been instrumental in elucidating the physiological and pathological roles of PAR2. This document, intended for researchers, scientists, and drug development professionals, consolidates key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved.
Executive Summary
This compound is characterized as a competitive antagonist of PAR2.[1][2] Initially described as an allosteric modulator, further investigation has revealed its interaction with the orthosteric binding site of the receptor.[2][3] It effectively inhibits PAR2 activation by both peptide agonists and proteases like trypsin.[1][4] this compound demonstrates inhibitory activity across multiple PAR2-mediated signaling pathways, including Gq-dependent calcium mobilization and IP1 accumulation, as well as G-protein independent pathways involving β-arrestin-2 recruitment and ERK1/2 phosphorylation.[1][5] In vivo studies have confirmed its anti-inflammatory properties.[1][5]
Quantitative Analysis of this compound Activity
The potency and binding affinity of this compound have been quantified across various in vitro assays. The following tables summarize these key metrics.
Table 1: Binding Affinity of this compound for Human PAR2 (hPAR2)
| Parameter | Value | Cell Line/System | Radioligand/Method |
| pKi | 6.4 | HEKexpi293F membranes expressing hPAR2 | [3H]-acetylated-GB110 |
| pKi | 5.2 ± 0.1 | CHO-hPAR2 cells | Eu-tagged-2f-LIGRLO(dtpa)-NH2 |
Table 2: Inhibitory Potency (pIC50) of this compound on PAR2-Mediated Signaling Pathways
| Signaling Pathway | pIC50 (mean ± SEM) | Agonist | Cell Line |
| Ca2+ Mobilization | 5.70 ± 0.02 | SLIGRL-NH2 | 1321N1-hPAR2 |
| Ca2+ Mobilization (rat PAR2) | 5.3 ± 0.1 | SLIGRL-NH2 | KNRK |
| Ca2+ Mobilization | 5.40 ± 0.02 | Trypsin | 1321N1-hPAR2 |
| IP1 Accumulation | 5.84 ± 0.02 | SLIGRL-NH2 | 1321N1-hPAR2 |
| ERK1/2 Phosphorylation | 5.7 ± 0.1 | SLIGRL-NH2 | U2OS-hPAR2 |
| β-arrestin-2 Recruitment | 6.1 ± 0.1 | SLIGRL-NH2 | U2OS-hPAR2 |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Agonist | Dosage of this compound | Route of Administration | Effect |
| Wistar Rat Paw Edema | 2f-LIGRLO-NH2 | 10 mg/kg | Oral (p.o.), 2 hours prior | 60% reduction in paw swelling |
Signaling Pathways and Mechanism of Action
Activation of PAR2 initiates a cascade of intracellular events. This compound acts by competitively binding to the orthosteric site, thereby preventing the conformational changes required for receptor activation by agonists. This blockade inhibits both G-protein dependent and independent signaling pathways.
Gq-Mediated Signaling
Upon agonist binding, PAR2 couples to Gαq, which in turn activates Phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This compound effectively blocks this pathway, as evidenced by its potent inhibition of both Ca2+ mobilization and the accumulation of the IP3 metabolite, IP1.[5]
β-Arrestin and ERK1/2 Signaling
PAR2 activation also leads to the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also act as scaffolds for other signaling molecules, including those in the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2. This compound has been shown to inhibit both β-arrestin-2 recruitment and the subsequent phosphorylation of ERK1/2.[5]
Detailed Experimental Protocols
The following sections describe the methodologies for the key experiments cited in this guide.
In Vitro Assays
This assay measures the increase in intracellular calcium concentration following PAR2 activation.
-
Cell Lines: 1321N1 cells stably expressing human PAR2 (1321N1-hPAR2) or KNRK cells with endogenous rat PAR2 expression.
-
Protocol:
-
Cells are seeded in 96-well or 384-well black, clear-bottom plates and cultured to confluence.
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Following incubation, cells are washed to remove excess dye.
-
This compound or vehicle is pre-incubated with the cells.
-
A baseline fluorescence reading is taken using a kinetic fluorescence plate reader (e.g., FLIPR).
-
A PAR2 agonist (e.g., SLIGRL-NH2 or trypsin) is added, and the change in fluorescence intensity is monitored over time.
-
Data are analyzed to determine the pIC50 of this compound.
-
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
-
Cell Line: 1321N1-hPAR2 cells.
-
Protocol:
-
Cells are cultured in the appropriate multi-well plates.
-
Cells are treated with various concentrations of this compound followed by stimulation with a PAR2 agonist (e.g., SLIGRL-NH2) in a stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
After incubation, cells are lysed.
-
The concentration of IP1 in the cell lysate is determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit (e.g., IP-One HTRF® from Cisbio). This is a competitive immunoassay where cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody.
-
The HTRF signal is read on a compatible plate reader, and the pIC50 of this compound is calculated.
-
This assay measures the phosphorylation of ERK1/2 as a marker of MAPK pathway activation.
-
Cell Line: U2OS cells stably expressing human PAR2 (U2OS-hPAR2).
-
Protocol:
-
Cells are seeded and grown to the desired confluence.
-
Cells are incubated with different concentrations of this compound before being stimulated with a PAR2 agonist (e.g., SLIGRL-NH2).
-
Following stimulation, cells are lysed, and the protein concentration is determined.
-
The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are measured using methods such as HTRF, ELISA, or Western blotting with specific antibodies.
-
The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of inhibition by this compound.
-
This assay measures the translocation of β-arrestin-2 to the activated PAR2 receptor.
-
Cell Line: U2OS-hPAR2 cells.
-
Protocol:
-
The assay is typically performed using an enzyme complementation technology (e.g., PathHunter® β-arrestin assay from DiscoverX).
-
In this system, PAR2 is tagged with a small enzyme fragment, and β-arrestin-2 is tagged with the larger, complementing fragment of the enzyme.
-
Cells are treated with this compound, followed by the addition of a PAR2 agonist (e.g., SLIGRL-NH2).
-
Agonist-induced recruitment of β-arrestin-2 to PAR2 brings the two enzyme fragments together, forming an active enzyme.
-
A substrate is added, and the resulting chemiluminescent signal is measured, which is proportional to the extent of β-arrestin-2 recruitment.
-
The inhibitory effect of this compound is quantified by the reduction in the luminescent signal.
-
In Vivo Assay: Rat Paw Edema Model
This model is used to assess the anti-inflammatory effects of this compound in vivo.
-
Animal Model: Wistar rats.
-
Protocol:
-
A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.
-
This compound (10 mg/kg) or vehicle is administered orally.
-
After a set period (e.g., 2 hours), a PAR2 agonist (e.g., 2f-LIGRLO-NH2) is injected into the subplantar region of the right hind paw to induce inflammation and edema.
-
The paw volume is measured at various time points after the agonist injection.
-
The percentage increase in paw volume relative to the baseline is calculated to quantify the extent of edema.
-
The anti-inflammatory effect of this compound is determined by comparing the reduction in paw swelling in the treated group versus the vehicle control group.
-
Conclusion
This compound is a well-characterized competitive antagonist of PAR2 that has proven to be an invaluable tool for studying the receptor's function. Its ability to potently and selectively inhibit multiple downstream signaling pathways has helped to delineate the complex mechanisms through which PAR2 contributes to inflammation and other pathophysiological processes. The data and protocols presented in this guide provide a comprehensive resource for researchers working to further understand PAR2 biology and develop novel therapeutics targeting this receptor.
References
- 1. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
AZ8838: A Deep Dive into its Interaction with PAR2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of AZ8838, a potent and competitive antagonist of Protease-Activated Receptor 2 (PAR2). We will delve into the specifics of its binding site, affinity, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a valuable resource for researchers actively involved in the study of PAR2 and the development of novel therapeutics targeting this receptor.
This compound Binding Site on PAR2
This compound binds to a distinct, occluded pocket within the transmembrane (TM) bundle of PAR2.[1][2] This binding site is located near the extracellular surface of the receptor.[2] Structural studies, including the crystal structure of PAR2 in complex with this compound, have precisely mapped the interaction points.[2]
The binding pocket is formed by residues from several key regions of the receptor:
-
Transmembrane Helices (TM): TM1, TM2, TM3, and TM7.[1]
-
Extracellular Loop 2 (ECL2): This loop also contributes to the formation of the binding site.[1]
Initially, the binding site of this compound was presumed to be allosteric.[3] However, further investigations and computational modeling have led to the consensus that this compound occupies the orthosteric site , acting as a competitive antagonist.[1][3][4] This means it directly competes with the endogenous tethered ligand (SLIGKV-NH₂) for binding to the receptor.[1][3] The benzyl (B1604629) group of this compound extends into a hydrophobic pocket, mimicking interactions of the native ligand.[1]
Binding Affinity and Potency of this compound
This compound demonstrates potent inhibition of PAR2 signaling across various in vitro assays. Its binding affinity and functional potency have been quantified using several parameters, which are summarized in the table below. The compound exhibits slow binding kinetics, a desirable characteristic for an antagonist competing with a tethered ligand.[2]
| Parameter | Value (pKi / pIC50) | Assay Type | Cell Line / System | Reference |
| Binding Affinity (pKi) | 5.2 ± 0.1 | Radioligand Binding Assay | Human PAR2 | [1] |
| Binding Affinity (pKi) | 6.4 ± 0.1 | Competition Binding Assay | HEK293F membranes expressing hPAR2 | [1][4][5][6] |
| Functional Potency (pIC50) | 5.70 ± 0.02 | Ca²⁺ Mobilization Assay (vs. SLIGRL-NH₂) | Not Specified | [1][5] |
| Functional Potency (pIC50) | 5.40 ± 0.02 | Ca²⁺ Mobilization Assay (vs. Trypsin) | Not Specified | [1] |
| Functional Potency (pIC50) | 5.84 ± 0.02 | IP1 Production Assay | Not Specified | [1][5] |
| Functional Potency (pIC50) | 5.7 ± 0.1 | ERK1/2 Phosphorylation Assay | Not Specified | [5] |
| Functional Potency (pIC50) | 6.1 ± 0.1 | β-arrestin-2 Recruitment Assay | Not Specified | [5] |
Experimental Protocols
The characterization of this compound's interaction with PAR2 has relied on a variety of robust experimental techniques. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are employed to directly measure the binding affinity of a ligand to its receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for PAR2.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing human PAR2 (e.g., HEK293F cells).[1]
-
Radioligand: A radiolabeled PAR2 agonist, such as ³H-acetylated-GB110, is used as the tracer.[1]
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the ability of a compound to modulate receptor-mediated signaling pathways.
PAR2 activation leads to the mobilization of intracellular calcium. This assay measures the ability of an antagonist to inhibit this response.
-
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced calcium release.
-
General Protocol:
-
Cell Culture: Cells endogenously or exogenously expressing PAR2 are cultured.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A PAR2 agonist (e.g., SLIGRL-NH₂ or trypsin) is added to stimulate the receptor.[1]
-
Signal Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader or microscope.
-
Data Analysis: The concentration-response curves are plotted to calculate the IC50 value of this compound.
-
Activation of PAR2 can lead to the activation of phospholipase C and the subsequent production of inositol (B14025) phosphates.
-
Objective: To assess the inhibitory effect of this compound on Gq-protein coupled signaling.
-
General Protocol:
-
Cell Treatment: Cells expressing PAR2 are pre-incubated with this compound.
-
Agonist Stimulation: A PAR2 agonist is added to stimulate the cells.
-
Cell Lysis and Detection: After incubation, cells are lysed, and the accumulated IP1 is measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.
-
Data Analysis: The IC50 value for this compound is determined from the concentration-response curve.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to study the kinetics of biomolecular interactions in real-time.
-
Objective: To characterize the association and dissociation rates (kinetics) of this compound binding to PAR2.
-
General Protocol:
-
Receptor Immobilization: Purified PAR2 is immobilized on a sensor chip.
-
Analyte Injection: A solution containing this compound is flowed over the sensor surface.
-
Signal Detection: The binding of this compound to PAR2 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Kinetic Analysis: The association rate (kon) and dissociation rate (koff) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) can be calculated from the ratio of koff/kon. This technique has revealed the slow binding kinetics of this compound.[1]
-
Visualizations
PAR2 Signaling Pathway
The following diagram illustrates the canonical Gq-mediated signaling pathway of PAR2 and the point of inhibition by this compound.
Caption: PAR2 signaling pathway and this compound's point of inhibition.
Experimental Workflow for Determining Antagonist Potency
The following diagram outlines a typical workflow for assessing the potency of a PAR2 antagonist like this compound using a cell-based functional assay.
Caption: Workflow for a Ca²⁺ mobilization assay to determine antagonist potency.
Logical Relationship of Binding Site Determination
This diagram illustrates the logical progression from initial hypotheses to the current understanding of this compound's binding site.
Caption: Logical flow leading to the identification of the orthosteric binding site.
References
- 1. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
AZ8838: A Technical Guide to its Selectivity for Protease-Activated Receptor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ8838 is a potent, orally active, non-peptide small molecule antagonist of Protease-Activated Receptor 2 (PAR2).[1] It functions as a competitive, allosteric inhibitor, binding to an occluded pocket near the extracellular surface of the receptor.[1][2] This technical guide provides a comprehensive overview of the selectivity of this compound for PAR2 over other PAR subtypes, presenting key quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Data Presentation: this compound Activity Profile
The following table summarizes the known quantitative data for this compound's activity at human PAR2. At present, specific quantitative data regarding the activity of this compound at other PAR subtypes (PAR1, PAR3, and PAR4) is not available in the public domain literature. A related PAR2 agonist, AZ2429, has been shown to be highly selective for PAR2 with no activity detected against PAR1 and PAR4 in a β-arrestin-2 recruitment assay.[3]
| Parameter | Receptor | Value | Assay Type | Reference |
| pKi | hPAR2 | 6.4 | Radioligand Binding Assay | [1] |
| pIC50 | hPAR2 | 5.70 ± 0.02 | Ca2+ Mobilization Assay | [1][3] |
| pIC50 | hPAR2 | 5.84 ± 0.02 | IP1 Production Assay | [1][3] |
| pIC50 | hPAR2 | 5.7 ± 0.1 | ERK1/2 Phosphorylation Assay | [1][3] |
| pIC50 | hPAR2 | 6.1 ± 0.1 | β-arrestin-2 Recruitment Assay | [1][3] |
Signaling Pathways and Mechanism of Action
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that is activated by proteolytic cleavage of its N-terminus by proteases such as trypsin. This cleavage unmasks a tethered ligand that binds to the receptor, initiating downstream signaling cascades. This compound exerts its antagonistic effect by binding to a site on PAR2, which prevents the conformational changes required for receptor activation and subsequent signaling.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the activity of this compound are provided below.
Radioligand Binding Assay for PAR2
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells overexpressing human PAR2.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, is used.
-
Radioligand: A radiolabeled PAR2 ligand (e.g., [3H]-AZ3451) is used as the tracer.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium concentration.
-
Cell Culture: Cells stably expressing human PAR2 are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution, often containing probenecid (B1678239) to prevent dye leakage.
-
Compound Addition: The test compound (this compound) at various concentrations is added to the wells and incubated for a specific period.
-
Agonist Stimulation: A PAR2 agonist (e.g., SLIGKV-NH2 or trypsin) is added to the wells to stimulate the receptor.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the PAR2 signaling cascade.
-
Cell Treatment: Cells expressing PAR2 are treated with the antagonist (this compound) for a defined period, followed by stimulation with a PAR2 agonist.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2, followed by incubation with appropriate secondary antibodies.
-
Signal Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system.
-
Data Analysis: The intensity of the p-ERK bands is normalized to the intensity of the total ERK bands. The IC50 value is calculated from the concentration-response curve of the antagonist's inhibition of agonist-induced ERK1/2 phosphorylation.
β-arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated PAR2, a key event in receptor desensitization and G protein-independent signaling.
-
Assay Principle: This assay often utilizes enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technology.
-
Cell Lines: Engineered cell lines are used that co-express PAR2 fused to one component of the reporter system (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary component.
-
Compound Treatment and Agonist Stimulation: Cells are pre-incubated with the antagonist (this compound) before the addition of a PAR2 agonist.
-
Signal Measurement: Upon agonist-induced recruitment of β-arrestin to PAR2, the two reporter components are brought into proximity, generating a detectable signal (luminescence or light emission).
-
Data Analysis: The IC50 value is determined by measuring the ability of the antagonist to inhibit the agonist-induced reporter signal.
Experimental Workflow for Selectivity Profiling
A comprehensive understanding of a compound's selectivity is crucial for its development as a therapeutic agent. The following diagram outlines a typical workflow for assessing the selectivity of a PAR2 antagonist like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of AZ8838, a Novel PAR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of AZ8838, a potent and selective antagonist of the Protease-Activated Receptor-2 (PAR2). The information presented herein is intended for research, scientific, and drug development professionals interested in the therapeutic potential of PAR2 modulation.
Introduction to this compound
This compound is an orally active, non-peptide small molecule that functions as a competitive antagonist of PAR2.[1][2][3] Initially identified through high-throughput screening, this compound has been characterized as a valuable tool for investigating the physiological and pathological roles of PAR2.[4] Its development has provided significant insights into the structural and functional aspects of PAR2 inhibition.
Mechanism of Action
This compound exerts its antagonistic effects by binding to the PAR2 receptor, thereby preventing its activation by proteases such as trypsin or agonist peptides.[2][4] While initially thought to bind to an allosteric site, further studies involving molecular modeling and functional assays have characterized this compound as a competitive antagonist that likely occupies the orthosteric binding site of the tethered ligand.[2][4][5][6]
The binding of this compound stabilizes the inactive conformation of the receptor, inhibiting both G protein-dependent and G protein-independent signaling pathways.[4] Specifically, this compound has been shown to attenuate the phosphorylation of ERK1/2 and the recruitment of β-arrestin-2, key events in PAR2 signaling.[1][4]
Signaling Pathways
The activation of PAR2 initiates a cascade of intracellular signaling events. This compound, by blocking the receptor, effectively inhibits these downstream pathways. The primary signaling cascade affected involves Gq protein coupling, leading to the inhibition of downstream effectors.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay | Reference |
| pKi | 6.4 | Human | Radioligand Binding | [1] |
| pIC50 | 5.70 ± 0.02 | Human | Ca2+ Mobilization (vs. SLIGRL-NH2) | [1] |
| pIC50 | 5.84 ± 0.02 | Human | IP1 Production | [1] |
| pIC50 | 5.7 ± 0.1 | Human | ERK1/2 Phosphorylation | [1][4] |
| pIC50 | 6.1 ± 0.1 | Human | β-Arrestin-2 Recruitment | [1][4] |
| Schild Slope | 1.1 | Human | Ca2+ Mobilization (vs. 2f-LIGRL-NH2) | [4] |
| Schild Slope | 0.9 | Human | Ca2+ Mobilization (vs. Trypsin) | [4] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dose | Route | Effect | Reference |
| PAR2 Agonist-Induced Paw Edema | Rat | 10 mg/kg | Oral | 60% reduction in paw swelling | [1] |
| PAR2 Agonist-Induced Paw Edema | Rat | 10 mg/kg | Oral | Inhibition of mast cell degranulation | [1] |
| PAR2 Agonist-Induced Paw Edema | Rat | 10 mg/kg | Oral | Blocked histamine (B1213489) release | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
5.1. In Vitro Assays
-
Calcium (Ca2+) Mobilization Assay:
-
Cell Line: Chinese Hamster Ovary cells stably expressing human PAR2 (CHO-hPAR2).
-
Methodology: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Baseline fluorescence is measured, followed by the addition of this compound at varying concentrations. After a short incubation, a PAR2 agonist (e.g., SLIGRL-NH2 or trypsin) is added, and the change in fluorescence, indicative of intracellular calcium release, is monitored using a fluorometric imaging plate reader. Data are normalized to the maximum agonist response to determine IC50 values.
-
-
Inositol Monophosphate (IP1) Production Assay:
-
Methodology: This assay measures the accumulation of IP1, a downstream product of Gq signaling. CHO-hPAR2 cells are incubated with this compound before stimulation with a PAR2 agonist. The reaction is stopped, and cells are lysed. The IP1 levels in the lysate are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).
-
-
ERK1/2 Phosphorylation Assay:
-
Methodology: Cells are treated with this compound and then stimulated with a PAR2 agonist. Cells are lysed, and the proteins are separated by SDS-PAGE. The levels of phosphorylated ERK1/2 and total ERK1/2 are determined by Western blotting using specific antibodies. Densitometry is used to quantify the ratio of phosphorylated to total ERK, from which the inhibitory effect of this compound is calculated.
-
-
β-Arrestin-2 Recruitment Assay:
-
Methodology: This assay typically utilizes a technology such as BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer). Cells are co-transfected with PAR2 fused to a donor fluorophore (e.g., Renilla luciferase) and β-arrestin-2 fused to an acceptor fluorophore (e.g., YFP). Upon agonist-induced recruitment of β-arrestin-2 to the receptor, the two fluorophores come into close proximity, resulting in a detectable energy transfer. The inhibitory effect of this compound on this process is measured.
-
5.2. In Vivo Models
-
PAR2 Agonist-Induced Rat Paw Edema Model:
-
Animal Model: Male Wistar rats.
-
Methodology: A baseline measurement of paw volume is taken using a plethysmometer. This compound is administered orally (p.o.) at a specified dose (e.g., 10 mg/kg) at a set time (e.g., 2 hours) before the inflammatory challenge. A PAR2 agonist (e.g., 2f-LIGRLO-NH2) is then injected into the plantar surface of the rat's hind paw. Paw volume is measured at various time points after the agonist injection to assess the extent of edema. The percentage reduction in paw swelling in the this compound-treated group is calculated relative to the vehicle-treated control group.[1]
-
Structural Insights
The co-crystal structure of this compound bound to PAR2 has been resolved, providing critical insights into its binding mode.[2][7] this compound binds in a deep, occluded pocket formed by transmembrane helices 1, 2, 3, and 7, as well as extracellular loop 2.[4][7] This structural information is invaluable for the rational design of new and improved PAR2 antagonists.
Therapeutic Potential and Future Directions
PAR2 has been implicated in a variety of inflammatory and pain-related conditions. The development of potent and selective antagonists like this compound offers a promising therapeutic strategy for these diseases. While this compound itself is primarily a research tool, the pharmacological and structural data it has provided are instrumental in guiding the development of clinical candidates targeting PAR2. Further research is warranted to explore the full therapeutic potential of PAR2 antagonism in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of proteinase-activated receptor-2 modulators and the challenges involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: AZ8838 in Mouse Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ8838 is a potent, orally active, and competitive allosteric antagonist of the Protease-Activated Receptor 2 (PAR2).[1][2][3] PAR2 is a G protein-coupled receptor implicated in a variety of inflammatory processes, making it a compelling target for therapeutic intervention.[4][5] Activation of PAR2 by proteases such as trypsin and mast cell tryptase is known to trigger signaling cascades that lead to neurogenic inflammation, cytokine release, and immune cell recruitment. This compound works by binding to an occluded pocket on the receptor, thereby preventing its activation.[1][2] These application notes provide a summary of the available data and recommended protocols for the use of this compound in mouse models of inflammation.
Mechanism of Action
This compound functions as a non-peptide small molecule antagonist of PAR2.[1][3] It has been characterized as a competitive and allosteric inhibitor.[1][4] In vitro studies have demonstrated its ability to inhibit PAR2-mediated signaling pathways, including Gq-dependent calcium mobilization and β-arrestin recruitment.[1][2] By blocking these pathways, this compound effectively mitigates the downstream inflammatory effects of PAR2 activation.
Recommended Dosage and Administration
While detailed studies on the dosage of this compound specifically in mouse models of inflammation are limited, data from a rat paw edema model provides a valuable starting point. The recommended dosage and administration route are summarized below. Researchers should consider this as a reference and may need to perform dose-response studies to determine the optimal concentration for their specific mouse model.
| Parameter | Recommendation | Reference Model |
| Dosage | 10 mg/kg | Rat paw edema model[1][2][3] |
| Administration Route | Oral (p.o.) | Rat paw edema model[1][2][3] |
| Timing | 2 hours prior to inflammatory stimulus | Rat paw edema model[1][2][3] |
| Vehicle | To be determined by the researcher based on solubility and experimental design. A common vehicle for oral gavage is a solution containing 10% DMSO, 40% propylene (B89431) glycol, and 50% dH₂O. | General Practice |
Experimental Protocols
The following are generalized protocols for common mouse inflammation models where a PAR2 antagonist like this compound could be evaluated. These are based on established methodologies and should be adapted to specific research questions.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This model is used to study acute inflammation in the lungs.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Prepare this compound at the desired concentration (e.g., 10 mg/kg) in a suitable vehicle.
-
Administer this compound or vehicle control via oral gavage 2 hours before LPS challenge.
-
Anesthetize mice and intranasally instill LPS (e.g., 1 mg/kg) in sterile saline.
-
Monitor mice for signs of distress.
-
At a predetermined time point (e.g., 6 or 24 hours post-LPS), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) to assess inflammatory cell infiltration and cytokine levels (e.g., TNF-α, IL-6).
-
Harvest lung tissue for histological analysis (H&E staining) and gene expression studies (qRT-PCR for inflammatory markers).
Collagen-Induced Arthritis (CIA) Model
This is a widely used model for studying rheumatoid arthritis.
Materials:
-
This compound
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
Protocol:
-
Acclimatize male DBA/1 mice (8-10 weeks old).
-
On day 0, immunize mice with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.
-
On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.
-
Begin treatment with this compound (e.g., 10 mg/kg, daily, p.o.) or vehicle upon the first signs of arthritis (typically around day 25-28).
-
Monitor mice daily for clinical signs of arthritis, scoring each paw based on swelling and redness.
-
At the end of the study (e.g., day 42), euthanize the mice.
-
Collect hind paws for histological assessment of joint inflammation, cartilage damage, and bone erosion.
-
Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Example Data Summary for LPS-Induced Lung Injury
| Treatment Group | Total Cells in BALF (x10⁵) | Neutrophils in BALF (%) | Lung TNF-α (pg/mg protein) |
| Vehicle + Saline | |||
| Vehicle + LPS | |||
| This compound (10 mg/kg) + LPS |
Table 2: Example Data Summary for Collagen-Induced Arthritis
| Treatment Group | Mean Arthritis Score | Incidence of Arthritis (%) | Histological Score (Joint Damage) |
| Vehicle | |||
| This compound (10 mg/kg) |
Conclusion
This compound is a promising PAR2 antagonist for the investigation of inflammatory diseases. The provided protocols and dosage recommendations, based on available data from rat models and analogous compounds in mice, offer a solid foundation for researchers. It is essential to optimize these protocols for specific experimental conditions and to include appropriate controls to ensure the validity of the results. Further studies are warranted to establish the detailed pharmacokinetic and pharmacodynamic profile of this compound in various mouse strains and inflammation models.
References
- 1. Interdicting protease-activated receptor-2-driven inflammation with cell-penetrating pepducins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ8838 in a Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ8838 is a potent and selective small molecule antagonist of the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) implicated in a variety of inflammatory diseases, pain, and cancer.[1][2][3] PAR2 is activated by the proteolytic cleavage of its N-terminus by serine proteases such as trypsin, which reveals a tethered ligand that binds to the receptor and initiates downstream signaling.[4] Synthetic peptides, such as SLIGKV-NH2 (human) or SLIGRL-NH2 (rodent), can also act as agonists and activate the receptor.[4]
Upon activation, PAR2 couples to the Gαq subunit of the heterotrimeric G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[5][6] This transient increase in intracellular calcium can be monitored using calcium-sensitive fluorescent dyes, providing a robust method for assessing PAR2 activation and the inhibitory effects of antagonists like this compound.
These application notes provide a detailed protocol for utilizing this compound in a calcium mobilization assay to determine its inhibitory potency against PAR2 activation.
P2Y12 Signaling Pathway and this compound Inhibition
Caption: PAR2 signaling pathway leading to intracellular calcium release and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for performing a calcium mobilization assay with this compound.
Table 1: this compound and Comparative Compound Potency
| Compound | Target | Assay Type | Agonist | pIC50 | IC50 | Reference |
| This compound | Human PAR2 | Calcium Mobilization | SLIGRL-NH2 | 5.70 ± 0.02 | ~2.0 µM | [1][7] |
| This compound | Human PAR2 | Calcium Mobilization | Trypsin | 5.40 ± 0.02 | ~4.0 µM | [7][8] |
| AZ3451 | Human PAR2 | Calcium Mobilization | SLIGRL-NH2 | 8.6 ± 0.1 | ~2.5 nM | [7] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). Values can vary based on cell line and assay conditions.
Table 2: Suggested Concentration Ranges for Calcium Mobilization Assay
| Reagent | Stock Concentration | Recommended Final Concentration Range | Solvent |
| This compound | 10 mM | 1 nM - 100 µM | DMSO |
| SLIGRL-NH2 (Agonist) | 10 mM | 100 nM - 10 µM (around EC80) | Water or Assay Buffer |
| Fluo-4 AM | 1 mM | 1 - 5 µM | DMSO |
| Probenecid (B1678239) | 250 mM | 2.5 mM | Aqueous Base (e.g., NaOH) then buffer |
Experimental Protocols
Principle of the Assay
This assay quantifies the ability of this compound to inhibit PAR2-mediated intracellular calcium mobilization. Cells expressing PAR2 are pre-loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The non-fluorescent AM ester form of the dye is cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the now fluorescent dye. Upon agonist stimulation of PAR2, the resulting increase in intracellular calcium is detected by an increase in the dye's fluorescence intensity. By pre-incubating the cells with varying concentrations of this compound before adding the agonist, a dose-dependent inhibition of the calcium signal can be measured and the IC50 value of this compound can be determined.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing human PAR2.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or DMEM/F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM (or equivalent).
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage).
-
PAR2 Agonist: SLIGRL-NH2 or Trypsin.
-
Test Compound: this compound.
-
Control Compounds: Vehicle (e.g., DMSO) and a known PAR2 antagonist (if available).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: A fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).
Detailed Protocol
Day 1: Cell Seeding
-
Harvest and count the PAR2-expressing cells.
-
Seed the cells into black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000 - 50,000 cells per well for a 96-well plate).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
Day 2: Calcium Mobilization Assay
-
Dye Loading:
-
Prepare a dye loading solution. Dilute the Fluo-4 AM stock solution in Assay Buffer to a final working concentration of 2-4 µM.
-
Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersion.
-
If used, add probenecid to a final concentration of 2.5 mM.
-
Aspirate the culture medium from the cell plate.
-
Wash the cells once with Assay Buffer.
-
Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate in the dark at 37°C for 45-60 minutes, followed by an additional 15-30 minutes at room temperature.
-
-
Compound Plate Preparation:
-
During the dye loading incubation, prepare a separate plate containing serial dilutions of this compound in Assay Buffer. The concentrations should be prepared at 4-5 times the final desired concentration to account for dilution upon addition to the cell plate.
-
Include wells with vehicle control (e.g., 0.1% DMSO in Assay Buffer) and agonist-only controls.
-
-
Agonist Plate Preparation:
-
Prepare a plate containing the PAR2 agonist (e.g., SLIGRL-NH2) at a concentration that is 4-5 times the final desired concentration. The final concentration should be at or near the EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust signal for inhibition.
-
-
Measurement of Calcium Flux:
-
Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at 37°C.
-
Program the instrument for a kinetic run:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Automated addition of the this compound dilutions (or vehicle) from the compound plate to the cell plate.
-
Incubate for a pre-determined time (e.g., 5-15 minutes) to allow the antagonist to bind.
-
Automated addition of the agonist from the agonist plate to the cell plate.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each this compound-treated well as a percentage of the response in the agonist-only control wells (0% inhibition) after subtracting the response of the vehicle-only wells (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the calcium mobilization assay.
Conclusion
This application note provides a comprehensive framework for utilizing this compound as a PAR2 antagonist in a calcium mobilization assay. By following this detailed protocol, researchers can effectively characterize the inhibitory activity of this compound and other potential PAR2 modulators, contributing to the advancement of drug discovery efforts targeting this important receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Store-operated CRAC channels regulate PAR2-activated Ca2+ signaling and cytokine production in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
Application Notes: AZ8838 as a Potent Antagonist of Trypsin-Induced PAR2 Activation
Introduction
Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR), is a key player in inflammatory processes and is implicated in various diseases, including pain, cancer, and inflammatory disorders.[1][2] Unlike typical GPCRs activated by soluble ligands, PAR2 is irreversibly activated by the proteolytic cleavage of its N-terminus by serine proteases, most notably trypsin.[3][4] This cleavage unmasks a tethered ligand that binds to the receptor, initiating a cascade of intracellular signaling events.[3][4] AZ8838 is a potent, orally active, non-peptide small molecule antagonist of PAR2, functioning in a competitive manner.[5][6] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to effectively block trypsin-induced PAR2 activation in various in vitro cell-based assays.
Mechanism of Action
Trypsin activates PAR2 by cleaving the N-terminal domain, exposing a tethered ligand (SLIGKV in humans) that intramolecularly activates the receptor.[4][7] This activation triggers downstream signaling through multiple pathways, primarily via Gαq, leading to phospholipase C (PLC) activation, inositol (B14025) trisphosphate (IP3) generation, and subsequent intracellular calcium mobilization.[3][8] PAR2 activation also stimulates other pathways, including the mitogen-activated protein kinase (MAPK) cascade (ERK1/2 phosphorylation) and β-arrestin recruitment, which mediates receptor desensitization and internalization.[5][9]
This compound acts as a competitive antagonist, binding to the orthosteric site of PAR2, thereby preventing the tethered ligand from activating the receptor.[6][10] Structural studies have revealed that this compound occupies a fully occluded pocket near the extracellular surface of the receptor.[10][11] This blockade effectively inhibits the downstream signaling events triggered by trypsin.
Data Presentation
The inhibitory potency of this compound against PAR2 activation has been quantified across various signaling pathways. While much of the published data focuses on inhibition of synthetic peptide agonists like SLIGRL-NH₂, there is also specific data on its efficacy against the endogenous activator, trypsin.
| Assay Type | Agonist | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | Trypsin | CHO-hPAR2 | pIC₅₀ | 5.40 ± 0.02 | [12] |
| Calcium Mobilization | SLIGRL-NH₂ | 1321N1-hPAR2 | pIC₅₀ | 5.70 ± 0.02 | [5][12] |
| IP1 Production | SLIGRL-NH₂ | 1321N1-hPAR2 | pIC₅₀ | 5.84 ± 0.02 | [5][8] |
| ERK1/2 Phosphorylation | Peptide Agonist | U2OS-hPAR2 | pIC₅₀ | 5.7 ± 0.1 | [5][8] |
| β-Arrestin-2 Recruitment | Peptide Agonist | U2OS-hPAR2 | pIC₅₀ | 6.1 ± 0.1 | [5][8] |
| Binding Affinity | [³H]-GB110 | HEKexpi293F (membranes) | pKᵢ | 6.4 | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the trypsin-induced PAR2 signaling pathway and a general experimental workflow for assessing the inhibitory effect of this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
For in vitro cell-based assays, this compound can be prepared as a concentrated stock solution in a suitable solvent.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound.[13]
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM or higher, depending on the solubility.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13]
-
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in the appropriate assay buffer immediately before use. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.[14]
2. Cell Culture
A variety of cell lines endogenously expressing or stably transfected with PAR2 can be used. The choice of cell line may depend on the specific signaling pathway being investigated.
-
Recommended Cell Lines:
-
CHO-hPAR2: Chinese Hamster Ovary cells stably expressing human PAR2.
-
1321N1-hPAR2: Human astrocytoma cells stably expressing human PAR2.[8]
-
U2OS-hPAR2: Human osteosarcoma cells stably expressing human PAR2.[8]
-
A549 and NCI-H1299: Human lung carcinoma cell lines with endogenous PAR2 expression.
-
16HBE14o-: Human bronchial epithelial cells with endogenous PAR2 expression.[15]
-
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂. For transfected cell lines, include the appropriate selection antibiotic in the culture medium.
3. Trypsin-Induced Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit trypsin-induced increases in intracellular calcium.
-
Materials:
-
PAR2-expressing cells (e.g., CHO-hPAR2, 1321N1-hPAR2).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[16][17]
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (optional, to prevent dye extrusion).
-
Trypsin solution.
-
This compound working solutions.
-
-
Procedure:
-
Cell Seeding: Seed PAR2-expressing cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2.5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS/HEPES buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C.
-
-
Cell Washing: Gently wash the cells with HBSS/HEPES buffer (with or without probenecid) to remove excess dye.
-
Compound Pre-incubation: Add the serially diluted this compound working solutions to the respective wells. Include vehicle control (DMSO) wells. Incubate for 15-30 minutes at room temperature or 37°C.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader equipped with the appropriate filters for the chosen dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Trypsin Stimulation: Add a pre-determined concentration of trypsin (e.g., EC₅₀ to EC₈₀) to all wells simultaneously using an automated liquid handler or a multichannel pipette.
-
Signal Detection: Immediately begin kinetic reading of the fluorescence signal for a period of 1-5 minutes to capture the calcium flux.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (100% activation) and a no-trypsin control (0% activation).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
4. IP1 Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation, and is a robust method for measuring Gαq-coupled receptor activity.
-
Materials:
-
PAR2-expressing cells (e.g., 1321N1-hPAR2).
-
White 384-well microplates.
-
IP-One HTRF Assay Kit (or similar).
-
Stimulation buffer containing LiCl (provided in the kit).
-
Trypsin solution.
-
This compound working solutions.
-
-
Procedure:
-
Cell Seeding: Seed cells into the microplate and culture overnight.
-
Compound Pre-incubation: Remove culture medium and add serially diluted this compound in stimulation buffer to the wells. Incubate for 15-30 minutes.
-
Trypsin Stimulation: Add trypsin (at its EC₅₀-EC₈₀ concentration) to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and IP1 Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol.[10]
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the percentage inhibition for each this compound concentration and determine the IC₅₀ value as described for the calcium assay.
-
5. ERK1/2 Phosphorylation Assay
This protocol measures the inhibition of trypsin-induced phosphorylation of ERK1/2.
-
Materials:
-
PAR2-expressing cells (e.g., U2OS-hPAR2).
-
Cell culture plates (e.g., 96-well).
-
Serum-free culture medium.
-
Trypsin solution.
-
This compound working solutions.
-
Lysis buffer.
-
Phospho-ERK1/2 and total ERK1/2 antibodies.
-
Detection reagents (e.g., HTRF kit, or reagents for Western blotting).
-
-
Procedure (HTRF-based):
-
Cell Seeding and Serum Starvation: Seed cells and allow them to adhere. Before the assay, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[6]
-
Compound Pre-incubation: Add this compound working solutions and incubate for 30 minutes.
-
Trypsin Stimulation: Add trypsin and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the HTRF kit manufacturer's instructions.
-
Detection: Add the HTRF detection antibodies (anti-phospho-ERK and anti-total ERK) to the lysate.
-
Incubation and Reading: Incubate as recommended and read the plate on an HTRF-compatible reader.
-
Data Analysis: Normalize the phospho-ERK signal to the total ERK signal. Calculate the percentage inhibition and determine the IC₅₀.
-
6. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated PAR2 receptor.
-
Materials:
-
PAR2-expressing cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter U2OS-hPAR2 cells).
-
Assay-specific plates and reagents (e.g., from DiscoverX).
-
Trypsin solution.
-
This compound working solutions.
-
-
Procedure (using Enzyme Fragment Complementation, e.g., PathHunter):
-
Cell Seeding: Plate the PathHunter cells according to the manufacturer's protocol.[1]
-
Compound Pre-incubation: Add serially diluted this compound to the cells and incubate.
-
Trypsin Stimulation: Add trypsin (at its EC₅₀-EC₈₀ concentration) and incubate for the recommended time (e.g., 60-90 minutes) at 37°C.[1]
-
Detection: Add the detection reagents, which will generate a chemiluminescent signal upon enzyme fragment complementation.
-
Incubation and Reading: Incubate at room temperature and read the chemiluminescence on a plate reader.
-
Data Analysis: The signal is directly proportional to β-arrestin recruitment. Calculate the percentage inhibition and determine the IC₅₀.
-
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of PAR2. The protocols outlined above provide a framework for researchers to effectively utilize this compound to block trypsin-induced PAR2 activation across multiple key signaling pathways. Proper optimization of cell density, agonist concentration, and incubation times will be crucial for obtaining robust and reproducible data. These application notes serve as a guide for scientists and drug development professionals in their efforts to further understand PAR2 signaling and develop novel therapeutics targeting this important receptor.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Structural basis for the activation of proteinase-activated receptors PAR1 and PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of proteinase-activated receptor 2 (PAR2) decreased the malignant progression of lung cancer cells and increased the sensitivity to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of Protease-Activated Receptor 2 with G Proteins and β-Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Proteinase Activated Receptors Mediate the Trypsin-Induced Ca2 + Signaling in Human Uterine Epithelial Cells [frontiersin.org]
- 17. Proteinase Activated Receptors Mediate the Trypsin-Induced Ca2 + Signaling in Human Uterine Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ8838 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ8838 is a potent, orally active, and competitive small molecule antagonist of Protease-Activated Receptor 2 (PAR2).[1][2] It functions as a competitive antagonist, binding to the orthosteric site of PAR2 and inhibiting its activation by proteases and agonist peptides.[3][4][5][6] In vitro studies have demonstrated that this compound effectively blocks PAR2-mediated signaling pathways, including Gq-mediated calcium mobilization, ERK1/2 phosphorylation, and β-arrestin-2 recruitment.[1][3] Preclinical in vivo studies have shown its anti-inflammatory properties, making it a valuable tool for investigating the role of PAR2 in various physiological and pathological processes.[3]
These application notes provide detailed protocols for the in vivo administration of this compound, guidance on formulation, and a summary of its mechanism of action and in vivo efficacy.
Mechanism of Action
This compound is a competitive antagonist of PAR2.[3][4] It binds to the same site as the endogenous tethered ligand and activating peptides, thereby preventing receptor activation.[3][4] This blockade inhibits downstream signaling cascades initiated by PAR2 activation.
Signaling Pathway Inhibited by this compound
Caption: Mechanism of this compound action on the PAR2 signaling pathway.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo quantitative data for this compound.
| Parameter | Species | Assay/Model | Value | Reference |
| In Vitro Potency | ||||
| pKi (hPAR2) | Human | Radioligand Binding | 6.4 | [1] |
| pIC50 (Ca2+ mobilization) | Human | Functional Assay | 5.70 ± 0.02 | [1][3] |
| pIC50 (IP1 production) | Human | Functional Assay | 5.84 ± 0.02 | [1][3] |
| pIC50 (ERK1/2 phosphorylation) | Human | Functional Assay | 5.7 ± 0.1 | [1][3] |
| pIC50 (β-arrestin-2 recruitment) | Human | Functional Assay | 6.1 ± 0.1 | [1][3] |
| In Vivo Efficacy | ||||
| Dose (Oral) | Rat | PAR2 Agonist-Induced Paw Edema | 10 mg/kg | [1][3] |
| Efficacy (Oral) | Rat | PAR2 Agonist-Induced Paw Edema | 60% reduction in paw swelling | [1] |
| Dose (Subcutaneous) | Rat | PAR2 Agonist-Induced Paw Edema | 10 mg/kg | [3] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral or subcutaneous administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: Formulation in a PEG300/Tween-80/Saline Vehicle (for Oral or Subcutaneous Administration)
This vehicle is suitable for achieving a clear solution.
-
Prepare a stock solution of this compound in DMSO. Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication can be used if necessary.
-
Prepare the vehicle. In a sterile tube, mix PEG300 and Tween-80 in a 8:1 ratio by volume (e.g., 400 µL PEG300 and 50 µL Tween-80).
-
Combine stock solution with the vehicle. Add the this compound stock solution to the PEG300/Tween-80 mixture. For a final concentration of 5 mg/mL, add 100 µL of the 50 mg/mL stock solution to 450 µL of the vehicle mixture. Vortex thoroughly.
-
Add saline. Add saline to the mixture to reach the final desired volume. For the example above, add 450 µL of saline to bring the total volume to 1 mL.
-
Mix to homogeneity. Vortex the final solution until it is clear and homogenous. This formulation should be prepared fresh on the day of use.
Protocol 2: Formulation in a Corn Oil Vehicle (for Oral Administration)
This vehicle is suitable for oral gavage.
-
Prepare a stock solution of this compound in DMSO. As described in Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Dilute the stock solution in corn oil. In a sterile tube, add the appropriate volume of the DMSO stock solution to the required volume of corn oil. For a final concentration of 5 mg/mL, add 100 µL of the 50 mg/mL stock solution to 900 µL of corn oil.
-
Mix to homogeneity. Vortex the suspension thoroughly to ensure a uniform distribution of the compound. This formulation should be prepared fresh on the day of use and vortexed immediately before each administration.
In Vivo Administration of this compound in a Rat Paw Edema Model
Objective: To assess the anti-inflammatory efficacy of this compound in an acute inflammatory model.
Experimental Workflow:
Caption: Experimental workflow for the rat paw edema model.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
This compound formulation (prepared as described above)
-
Vehicle control
-
PAR2 agonist (e.g., 2f-LIGRLO-NH2)
-
Plethysmometer or calipers for measuring paw volume/thickness
-
Oral gavage needles
-
Syringes
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight before oral administration, ensuring free access to water.
-
Baseline Measurement: Measure the baseline paw volume or thickness of the right hind paw of each animal.
-
Compound Administration:
-
Induction of Paw Edema: Induce inflammation by injecting a PAR2 agonist (e.g., 350 µ g/paw of 2f-LIGRLO-NH2) into the plantar surface of the right hind paw.[3]
-
Measurement of Paw Edema: Measure the paw volume or thickness at various time points after agonist injection, with the peak swelling typically observed around 30 minutes.[3]
-
Data Analysis: Calculate the percentage of paw swelling inhibition for the this compound-treated group compared to the vehicle-treated group.
-
Tissue Collection (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue collected for histological analysis or measurement of inflammatory markers.
Concluding Remarks
This compound is a valuable pharmacological tool for the in vivo investigation of PAR2 biology. The protocols outlined above provide a framework for its formulation and administration in preclinical models. Researchers should optimize these protocols based on their specific experimental needs and animal models. Adherence to appropriate animal welfare guidelines is essential for all in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The development of proteinase-activated receptor-2 modulators and the challenges involved - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ8838 in Ex Vivo Tissue Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ8838 is a potent and competitive antagonist of the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory and pain-related processes.[1][2] Activation of PAR2 by endogenous proteases, such as trypsin and mast cell tryptase, triggers intracellular signaling cascades that contribute to the pathophysiology of diseases affecting the skin, gastrointestinal tract, and lungs.[3][4] this compound offers a valuable tool for investigating the role of PAR2 in these conditions and for the preclinical evaluation of novel anti-inflammatory therapies.
These application notes provide a comprehensive overview of the use of this compound in ex vivo tissue models, which serve as a crucial bridge between in vitro cell-based assays and in vivo animal studies.[5][6] Ex vivo models, such as precision-cut tissue slices and organ cultures, preserve the complex cellular architecture and microenvironment of the native tissue, offering a more physiologically relevant system for studying drug efficacy and mechanism of action.[2][5][7]
Mechanism of Action
This compound functions as a competitive antagonist at the PAR2 receptor.[2][8] While initial studies suggested binding to an allosteric site, further research has indicated that this compound occupies the orthosteric site, thereby directly competing with the tethered ligand that is unmasked upon proteolytic cleavage of the receptor.[8][9] This blockade prevents the conformational changes required for receptor activation and subsequent downstream signaling.
This compound has been shown to potently inhibit multiple PAR2-mediated signaling pathways, including:
-
Gq-mediated Calcium (Ca²⁺) Mobilization: Prevents the release of intracellular calcium stores.[1][2]
-
Inositol Phosphate (IP1) Production: Blocks the accumulation of this second messenger.[1]
-
Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation: Attenuates this key downstream signaling event.[1]
-
β-arrestin-2 Recruitment: Inhibits this pathway involved in receptor desensitization and internalization.[1]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound across various PAR2-mediated signaling pathways. This data is essential for determining appropriate working concentrations in ex vivo experiments.
| Parameter | Assay | Agonist | Species | Potency (pIC50 / pKi) | Reference |
| pKi | Radioligand Binding | 3H-acetylated-GB110 | Human | 6.4 ± 0.1 | [1] |
| pIC50 | Ca²⁺ Mobilization | SLIGRL-NH₂ | Human | 5.70 ± 0.02 | [1][2] |
| pIC50 | Ca²⁺ Mobilization | Trypsin | Human | 5.40 ± 0.02 | [2] |
| pIC50 | IP1 Production | SLIGRL-NH₂ | Human | 5.84 ± 0.02 | [1][2] |
| pIC50 | ERK1/2 Phosphorylation | Peptide-induced | Human | 5.7 ± 0.1 | [1] |
| pIC50 | β-arrestin-2 Recruitment | Peptide-induced | Human | 6.1 ± 0.1 | [1] |
Experimental Protocols
The following are generalized protocols for the application of this compound in various ex vivo tissue models. Researchers should adapt these protocols based on the specific tissue type, experimental question, and available equipment.
Protocol 1: General Preparation of Ex Vivo Tissue Slices (e.g., Lung, Intestine)
This protocol describes the preparation of precision-cut tissue slices, a widely used ex vivo model that maintains tissue architecture.[7][10][11]
Materials:
-
Freshly isolated tissue (e.g., lung, intestine)
-
Low-melting point agarose (B213101) (1.5-3% in sterile PBS or culture medium)
-
Vibrating microtome (vibratome)
-
Sterile dissection tools
-
Culture medium appropriate for the tissue type (e.g., DMEM for lung slices)[12]
-
Wash medium (e.g., culture medium with antibiotics)
-
6- or 12-well culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
PAR2 agonist (e.g., Trypsin, SLIGRL-NH₂)
Procedure:
-
Tissue Inflation (for hollow organs like lung): Gently perfuse the tissue with warm, liquid low-melting point agarose through the main airway (trachea) or vessel until fully inflated.[11]
-
Solidification: Immediately immerse the agarose-inflated tissue in ice-cold PBS or culture medium to solidify the agarose.[11]
-
Slicing: Mount the solidified tissue onto the vibratome stage. Cut slices of uniform thickness (typically 200-500 µm).[11]
-
Washing: Immediately transfer the slices to a petri dish containing wash medium to remove debris and dead cells.[7]
-
Culture: Place individual slices into wells of a culture plate containing fresh, pre-warmed culture medium. Ensure the slices are submerged.
-
Acclimatization: Incubate the slices for a period of 2-24 hours (tissue-dependent) at 37°C and 5% CO₂ to allow for recovery from the slicing procedure.
Protocol 2: this compound Treatment and Agonist Stimulation of Ex Vivo Tissue
This protocol outlines the treatment of ex vivo tissue with this compound followed by stimulation with a PAR2 agonist to assess the inhibitory effect of the compound.
Procedure:
-
Pre-treatment with this compound:
-
Prepare working concentrations of this compound by diluting the stock solution in culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 30 µM) based on the in vitro pIC50 values.
-
Remove the acclimatization medium from the tissue slices and replace it with medium containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1-2 hours at 37°C and 5% CO₂. This pre-incubation time allows for tissue penetration of the compound.
-
-
Agonist Stimulation:
-
Prepare a solution of the PAR2 agonist (e.g., Trypsin at 10-100 nM or SLIGRL-NH₂ at 10-100 µM) in culture medium.
-
Add the agonist directly to the wells containing the tissue slices and this compound/vehicle.
-
Incubate for the desired stimulation period (this can range from 30 minutes to 24 hours depending on the endpoint being measured).
-
-
Endpoint Analysis: Following incubation, collect the culture supernatant and/or the tissue for analysis.
Protocol 3: Ex Vivo Human Skin Explant Model for Inflammation
This protocol is adapted for skin tissue, a key site of PAR2 expression and inflammatory responses.[2][4][13]
Materials:
-
Human skin biopsies (e.g., from cosmetic surgery)
-
Sterile biopsy punches (e.g., 8 mm)
-
Culture medium (e.g., DMEM supplemented with FBS, antibiotics)
-
Transwell inserts or sterile grids
-
6-well culture plates
Procedure:
-
Explant Preparation:
-
Place the skin sample in a sterile petri dish and remove any excess subcutaneous fat.
-
Create uniform explants using a sterile biopsy punch.
-
Place the skin explants, dermal side down, onto a sterile grid or the membrane of a Transwell insert within a 6-well plate.
-
Add culture medium to the well so that the dermal side is in contact with the medium, creating an air-liquid interface.[14]
-
-
This compound Treatment and Stimulation:
-
After an initial culture period (e.g., 24 hours) to ensure tissue viability, pre-treat the explants with this compound by adding it to the culture medium for 1-2 hours.
-
Induce inflammation by adding a PAR2 agonist (e.g., Trypsin or a pro-inflammatory cocktail) to the culture medium.
-
Continue the culture for a specified period (e.g., 24-48 hours).
-
-
Endpoint Analysis: Collect the culture medium to measure secreted inflammatory mediators and process the skin tissue for histology or gene expression analysis.
Endpoint Analysis Methods
The choice of endpoint analysis will depend on the research question and the tissue model. Common methods include:
-
ELISA/Multiplex Assays: To quantify the release of inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and chemokines into the culture supernatant.
-
Histology and Immunohistochemistry (IHC): To assess tissue morphology and the infiltration of immune cells (e.g., mast cells, neutrophils).[2]
-
Quantitative PCR (qPCR): To measure changes in the expression of inflammatory genes.
-
Western Blotting: To analyze the phosphorylation status of signaling proteins like ERK1/2.
-
Barrier Function Assays (for intestinal/skin models): To measure transepithelial electrical resistance (TEER) or the passage of fluorescently labeled markers.[8]
Visualizations
PAR2 Signaling Pathway and this compound Inhibition
References
- 1. Ex vivo expansion and culture of intestinal epithelium | Explore Technologies [techfinder.stanford.edu]
- 2. The Development of Human Ex Vivo Models of Inflammatory Skin Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and Ex Vivo Models to Study Molecular Trafficking Across the Human Intestinal Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Precision-Cut Lung Slices as an Ex Vivo Tool for Evaluating Viruses and Viral Vectors for Gene and Oncolytic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mattek.com [mattek.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. precisionary.com [precisionary.com]
- 11. Precision‐cut lung slices: A powerful ex vivo model to investigate respiratory infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Precision Cut Lung Slices as an Efficient Tool for Ex vivo Pulmonary Vessel Structure and Contractility Studies [jove.com]
- 13. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
AZ8838 not showing expected inhibition in vitro
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with AZ8838, specifically when the expected in vitro inhibition is not observed.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm not observing the expected inhibitory effect with this compound in my in vitro assay. What are the common reasons for this?
Failure to observe inhibition can stem from several factors, which are broadly categorized into three areas: the integrity of the compound, the experimental design, and the specifics of the assay system. A logical troubleshooting process is essential. We recommend following the workflow outlined below, starting with verifying your compound and experimental parameters before investigating more complex biological or assay-related causes.
Q2: What is the mechanism of action for this compound?
This compound is a potent and competitive antagonist of the Protease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor (GPCR).[1][2][3][4] It functions by binding to the receptor and preventing its activation by proteases (e.g., trypsin) or agonist peptides (e.g., SLIGRL-NH2).[2] This blockade prevents downstream signaling cascades, including G-protein-dependent pathways that lead to calcium mobilization and ERK1/2 phosphorylation, as well as β-arrestin-2 recruitment.[1][2] While initial studies suggested an allosteric binding site, further evidence points towards this compound acting as a competitive antagonist at the orthosteric site.[3][5]
Q3: Is this compound a direct kinase inhibitor?
No, this compound is not a direct kinase inhibitor. It is a PAR2 antagonist.[1] However, the functional consequences of PAR2 inhibition are often measured by assessing the activity of downstream signaling kinases, such as the phosphorylation of ERK1/2.[1][2] Therefore, a lack of effect on p-ERK levels could indicate a problem with this compound's primary activity on PAR2, but it does not mean this compound is designed to inhibit the ERK kinase directly.
Q4: What are the reported IC₅₀ or pIC₅₀ values for this compound?
The potency of this compound has been characterized in several functional assays, with reported values typically in the low micromolar to high nanomolar range. These values are highly dependent on the assay conditions, particularly the concentration of the agonist used for stimulation.
Q5: How should I prepare and store this compound to ensure its stability?
Proper handling and storage are critical for maintaining the compound's activity. This compound is typically supplied as a solid powder and should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution.[1]
-
Storage of Solid Compound : Store at -20°C for up to 3 years.[1]
-
Storage of Stock Solutions : Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1] Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Section 2: Troubleshooting Guides & Workflow
If you are not observing the expected inhibition, follow this step-by-step troubleshooting guide.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Guide 1: Verifying Compound Integrity
-
Check Storage and Age: Confirm that both the solid compound and its stock solutions have been stored at the correct temperatures and are within their recommended shelf life.[1] Improper storage can lead to degradation.
-
Ensure Complete Solubilization: this compound is soluble in DMSO up to 200 mg/mL.[1] Ensure the compound is fully dissolved in the stock solution. If precipitation is observed, gentle warming or sonication may aid dissolution.[1]
-
Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of the stock solution to avoid repeated temperature changes that can degrade the compound.[1]
-
Use Fresh Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.
Guide 2: Reviewing Experimental Design
-
Confirm PAR2 Expression: The cell line used must express a sufficient level of functional Protease-Activated Receptor 2. Studies reporting this compound efficacy have used cell lines engineered to overexpress human PAR2 (e.g., 1321N1-hPAR2, U2OS-hPAR2).[2] Verify PAR2 expression in your chosen cell line via methods like qPCR, Western blot, or flow cytometry.
-
Optimize Inhibitor Concentration: The lack of an effect could be due to using a concentration that is too low. It is crucial to perform a dose-response experiment across a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to determine the IC₅₀ in your specific system.[6][7]
-
Increase Pre-incubation Time: this compound exhibits slow binding kinetics.[2][3] This means it may require a longer time to bind to the PAR2 receptor and exert its inhibitory effect compared to inhibitors with faster kinetics. If you are using a short pre-incubation time (e.g., 15-30 minutes), try extending it significantly (e.g., 1-2 hours or more) before adding the agonist.
-
Check Agonist Concentration: As a competitive antagonist, the apparent potency (IC₅₀) of this compound is dependent on the concentration of the agonist used to stimulate the receptor. If the agonist concentration is too high, it can overcome the inhibition. Consider reducing the agonist concentration to a level that gives a submaximal but robust response (e.g., its EC₈₀).
-
Include Proper Controls:
-
Vehicle Control (e.g., DMSO): To ensure the solvent is not affecting the cells. The final DMSO concentration should typically be ≤ 0.1%.[6]
-
Positive Control: A known PAR2 antagonist to confirm the assay can detect inhibition.
-
Negative Control: Unstimulated cells to define the baseline of your assay readout.
-
Guide 3: Evaluating the Assay and Readout
-
Select an Appropriate Readout: Ensure your assay measures a downstream event of PAR2 activation. Common readouts include:
-
Ensure a Sufficient Assay Window: The difference in signal between your unstimulated (negative control) and agonist-stimulated (positive control) samples must be large and robust. A small signal window can make it difficult to detect partial inhibition.
-
Rule Out Assay Interference: Small molecules can sometimes interfere with assay technologies (e.g., by quenching fluorescence or inhibiting reporter enzymes). If possible, test this compound in a cell-free version of your detection system to check for interference.
Section 3: Key Data and Experimental Protocols
Data Presentation
Table 1: Reported In Vitro Potency of this compound
| Assay Type | Agonist | Cell Line | Potency (pIC₅₀) | Reference |
|---|---|---|---|---|
| Calcium (Ca²⁺) Mobilization | SLIGRL-NH₂ | 1321N1-hPAR2 | 5.70 ± 0.02 | [1][2] |
| Calcium (Ca²⁺) Mobilization | Trypsin | 1321N1-hPAR2 | 5.40 ± 0.02 | [2] |
| IP1 Accumulation | SLIGRL-NH₂ | 1321N1-hPAR2 | 5.84 ± 0.02 | [1][2] |
| ERK1/2 Phosphorylation | SLIGRL-NH₂ | U2OS-hPAR2 | 5.7 ± 0.1 | [1][2] |
| β-arrestin-2 Recruitment | SLIGRL-NH₂ | U2OS-hPAR2 | 6.1 ± 0.1 |[1][2] |
Table 2: this compound Compound Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 234.27 g/mol | [1] |
| Formula | C₁₃H₁₅FN₂O | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | ≥99% (typical) | [1][9] |
| Solubility (DMSO) | ≥200 mg/mL (853.72 mM) | [1] |
| Stock Solution Storage | -80°C (6 months); -20°C (1 month) |[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) by dissolving the compound in high-purity DMSO. For example, to make a 10 mM stock, dissolve 2.34 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming or sonication can be used if necessary.[1]
-
Dispense the stock solution into single-use aliquots.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: General Workflow for a Cell-Based p-ERK Inhibition Assay
-
Cell Seeding: Seed a PAR2-expressing cell line (e.g., U2OS-hPAR2) into 96-well plates at a density that will result in a sub-confluent monolayer (e.g., 70-80%) on the day of the experiment. Incubate for 24 hours.
-
Serum Starvation (Optional): To reduce basal p-ERK levels, replace the growth medium with a low-serum or serum-free medium and incubate for 4-24 hours.
-
Inhibitor Pre-incubation: Prepare serial dilutions of this compound in the appropriate assay buffer. Add the diluted this compound or vehicle control (DMSO) to the cells. Incubate for at least 1-2 hours at 37°C to account for slow binding kinetics.[2][3]
-
Agonist Stimulation: Add the PAR2 agonist (e.g., SLIGRL-NH₂) to the wells to achieve a final concentration that elicits a robust response (e.g., EC₈₀). Incubate for a predetermined optimal time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and immediately lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2 (as a loading control).
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal. Calculate the percentage of inhibition relative to the agonist-stimulated vehicle control and plot against the this compound concentration to determine the IC₅₀ value.
Section 4: Visualizing the Mechanism and Workflow
Caption: The PAR2 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for testing this compound efficacy in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The development of proteinase-activated receptor-2 modulators and the challenges involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
Optimizing AZ8838 Concentration for Maximum PAR2 Antagonism: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZ8838, a potent antagonist of Protease-Activated Receptor 2 (PAR2). This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, orally active, non-peptide small molecule antagonist of PAR2.[1] It functions as a competitive, allosteric inhibitor.[1][2] Initially thought to bind to an allosteric site, further studies suggest that this compound occupies the orthosteric site, thereby competitively blocking the receptor from activation by its tethered ligand.[2][3] This inhibition prevents the initiation of downstream signaling pathways.
Q2: What is the optimal concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound depends on the specific assay and cell type used. Based on published data, a concentration range of 1 µM to 10 µM is a good starting point for most cell-based assays. This compound has been shown to completely antagonize the agonist response at low micromolar concentrations.[4] Refer to the data in Table 1 for pIC50 values in various functional assays to guide your concentration selection.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. For in vitro experiments, a stock solution of 10 mM in 100% DMSO is recommended. It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1] For short-term storage (up to 1 month), the stock solution can be stored at -20°C. For long-term storage (up to 6 months), it is recommended to store the solution at -80°C.[1] Avoid repeated freeze-thaw cycles.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has demonstrated anti-inflammatory effects in vivo.[1][4] For instance, oral administration of 10 mg/kg in a rat paw edema model resulted in a 60% reduction in swelling.[1][4]
Data Presentation
Table 1: In Vitro Potency of this compound in Various Functional Assays
| Assay Type | Parameter | Value | Cell Line | Agonist Used | Reference |
| Binding Assay (human PAR2) | pKi | 6.4 | - | - | [1] |
| Calcium (Ca2+) Mobilization | pIC50 | 5.70 ± 0.02 | 1321N1-hPAR2 | SLIGRL-NH2 | [1][4] |
| Inositol Monophosphate (IP1) Production | pIC50 | 5.84 ± 0.02 | 1321N1-hPAR2 | SLIGRL-NH2 | [1][4] |
| ERK1/2 Phosphorylation | pIC50 | 5.7 ± 0.1 | - | Peptide-induced | [1] |
| β-arrestin-2 Recruitment | pIC50 | 6.1 ± 0.1 | - | Peptide-induced | [1] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol outlines a method to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in PAR2-expressing cells.
Materials:
-
PAR2-expressing cells (e.g., 1321N1-hPAR2, HT-29)
-
Cell culture medium
-
This compound
-
PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescent plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed PAR2-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of this compound. Incubate for the desired pre-incubation time (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation: Place the plate in the fluorescent plate reader and measure the baseline fluorescence. Add the PAR2 agonist at a pre-determined EC80 concentration and immediately begin kinetic reading of fluorescence intensity for a defined period.
-
Data Analysis: Calculate the change in fluorescence intensity over time. Determine the inhibitory effect of this compound by comparing the agonist response in the presence of the compound to the vehicle control. Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Mandatory Visualization
Caption: PAR2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound antagonism.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low antagonist activity of this compound | 1. Incorrect this compound concentration: The concentration used may be too low to effectively inhibit PAR2. 2. Degraded this compound: Improper storage or handling may have led to compound degradation. 3. Low PAR2 expression: The cell line may not express sufficient levels of functional PAR2. 4. Agonist concentration too high: An excessively high agonist concentration can overcome the competitive antagonism. | 1. Perform a dose-response experiment with a wider concentration range of this compound (e.g., 10 nM to 100 µM). 2. Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage at -80°C. 3. Verify PAR2 expression in your cell line using techniques like Western blot, qPCR, or flow cytometry. Consider using a cell line with confirmed high PAR2 expression. 4. Determine the EC50 of your agonist and use a concentration around the EC80 for the inhibition assay. |
| High background signal in the assay | 1. Constitutive PAR2 activity: Some cell lines may exhibit agonist-independent PAR2 signaling. 2. Cell stress or death: High concentrations of DMSO or this compound may be cytotoxic. 3. Assay artifacts: Issues with the detection reagents or plate reader settings. | 1. Test for constitutive activity by measuring the baseline signal in the absence of any agonist. 2. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to assess the toxicity of your experimental conditions. Ensure the final DMSO concentration is typically below 0.5%. 3. Review the assay protocol and optimize parameters such as dye concentration, incubation times, and plate reader gain settings. |
| Inconsistent or variable results | 1. Inconsistent cell seeding: Uneven cell distribution in the microplate wells. 2. Pipetting errors: Inaccurate dispensing of compound or agonist solutions. 3. Edge effects: Evaporation or temperature gradients across the microplate. | 1. Ensure a homogenous cell suspension before seeding and use proper pipetting techniques to dispense cells evenly. 2. Use calibrated pipettes and perform careful, consistent additions of all solutions. 3. Avoid using the outer wells of the microplate, or fill them with sterile buffer to minimize evaporation. Ensure the plate is incubated in a humidified environment. |
| Precipitation of this compound in aqueous buffer | 1. Poor solubility: this compound has limited solubility in aqueous solutions. | 1. Ensure the final DMSO concentration in the assay is sufficient to maintain this compound in solution. If precipitation is observed, consider lowering the highest concentration of this compound or increasing the final DMSO concentration (while monitoring for vehicle effects). Sonication may also aid in dissolution during stock preparation.[1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting AZ8838 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility issues encountered with the PAR2 antagonist, AZ8838, in aqueous buffers.
Troubleshooting Guide
Problem: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock.
This is a common issue for hydrophobic small molecules like this compound when transitioning from a high-concentration organic solvent stock to an aqueous-based experimental buffer. Here are several steps you can take to troubleshoot this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is soluble in DMSO at concentrations up to 200 mg/mL.[1] For best results, use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can affect solubility.[2]
Q2: My this compound precipitated when I diluted my DMSO stock into my aqueous buffer. What can I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds.[2][3] Here are several strategies to address this:
-
Lower the Final Concentration: Your compound may be exceeding its solubility limit in the aqueous buffer. Try reducing the final working concentration in your experiment.[2]
-
Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher final concentration (e.g., 0.5%) may be necessary to maintain solubility.[2] Always include a vehicle control with the same final DMSO concentration to ensure it does not affect your experimental results.[2]
-
Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent.[3] You can empirically test a range of pH values for your buffer to see if it improves solubility.
-
Use Solubility Enhancers: Consider incorporating excipients into your buffer. Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) or the use of cyclodextrins like SBE-β-CD can significantly improve the solubility of hydrophobic molecules.[1][3]
Q3: Can I use heating or sonication to dissolve this compound in my aqueous buffer?
A3: Gentle heating (e.g., in a 37°C water bath) and brief sonication can aid in dissolving small molecules.[3] These methods can help overcome the initial energy barrier for dissolution. However, if the compound precipitates upon returning to room temperature, the solution is supersaturated and not stable. It is crucial to visually inspect the solution for any precipitation before use.[3]
Q4: How should I store my this compound stock solutions?
A4: Store DMSO stock solutions of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] When stored at -80°C, the stock solution is stable for up to 6 months.[1] Before use, thaw the aliquot completely and ensure the solution is clear by vortexing.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Observations | Citation |
| DMSO | 200 mg/mL (853.72 mM) | Clear solution (ultrasonication may be needed) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (21.34 mM) | Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (21.34 mM) | Clear solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (21.34 mM) | Clear solution | [1] |
Table 2: General Troubleshooting Strategies for Poor Aqueous Solubility
| Strategy | Methodology | Expected Outcome | General Applicability |
| pH Adjustment | Prepare buffers at various pH values (e.g., 6.0, 7.4, 8.0) and test solubility. | Increased solubility if the compound is ionizable. | High for ionizable compounds.[3] |
| Co-solvents | Increase the percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in the final solution. | Maintains solubility by reducing the polarity of the solvent. | Widely applicable, but solvent effects on the experiment must be controlled.[2] |
| Surfactants | Add a low concentration (0.01-0.1%) of a non-ionic surfactant (e.g., Tween-20). | Surfactant micelles can encapsulate the hydrophobic compound, increasing its apparent solubility. | Effective for many hydrophobic compounds.[3] |
| Particle Size Reduction | Not typically performed by the end-user but techniques like micronization increase the surface area for dissolution. | Faster dissolution rate, but does not increase equilibrium solubility. | A manufacturing consideration.[4][5][6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 234.27 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the desired amount of this compound powder. For 1 mg of this compound, you will need 4.2686 mL of DMSO to make a 1 mM solution. To make a 10 mM solution from 1 mg, you would add 0.4269 mL of DMSO. b. Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. c. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. d. If needed, sonicate the vial in a water bath for 5-10 minutes until the solution is clear and all particulate matter is dissolved.[3] e. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: General Method for Testing this compound Solubility in a New Aqueous Buffer
-
Materials: 10 mM this compound in DMSO stock solution, desired aqueous buffer (e.g., PBS, Tris-HCl), 96-well clear bottom plate, plate reader capable of measuring light scattering or turbidity.
-
Procedure: a. Prepare a serial dilution of the 10 mM this compound stock solution in DMSO. b. In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your desired aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO percentage (1% in this example). c. Include a buffer-only control and a buffer with 1% DMSO vehicle control. d. Mix the plate gently and let it equilibrate at room temperature for 15-30 minutes. e. Visually inspect the wells for any signs of precipitation. f. Quantify the level of precipitation by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to assess light scattering/turbidity. An increase in absorbance indicates precipitation. g. The highest concentration that remains clear is the approximate limit of solubility in that specific buffer.
Signaling Pathway Visualization
This compound is a competitive antagonist of Protease-Activated Receptor 2 (PAR2).[8][9] Activation of PAR2 by proteases like trypsin leads to the cleavage of its N-terminus, which then acts as a tethered ligand to activate the receptor. This activation triggers downstream signaling cascades, including G-protein coupling leading to IP1 production and calcium mobilization, as well as β-arrestin recruitment and ERK1/2 phosphorylation.[1][9] this compound blocks these signaling events.[1][9]
Caption: Inhibition of PAR2 signaling by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. japer.in [japer.in]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of AZ8838 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing AZ8838, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2). While this compound is a valuable tool for studying PAR2 signaling, it is crucial to consider and investigate potential off-target effects to ensure the validity of experimental findings. This guide offers troubleshooting advice and standardized protocols to help you identify and mitigate potential off-target activities of this compound in your cellular assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the known mechanism of action of this compound?
A1: this compound is a potent, competitive, and allosteric antagonist of Protease-Activated Receptor 2 (PAR2).[1] It functions by binding to an occluded pocket on the receptor, thereby preventing its activation by proteases or agonist peptides.[1][2] Studies have characterized it as a competitive antagonist.[3][4]
Q2: Is there any published data on the off-target selectivity of this compound?
A2: Currently, there is a lack of publicly available, comprehensive off-target screening data for this compound against a broad panel of other receptors, kinases, or enzymes. The existing literature primarily focuses on its potent and selective antagonism of PAR2.[1][3] Therefore, it is essential for researchers to empirically determine the potential for off-target effects within their specific experimental systems.
Q3: I am observing a cellular phenotype with this compound that doesn't seem to be related to PAR2 signaling. What should I do?
A3: If you suspect an off-target effect, a systematic approach is necessary to validate your observations. We recommend following the "Experimental Workflow for Investigating Potential Off-Target Effects" outlined below. Key initial steps include:
-
Confirming PAR2 expression: Ensure your cell line expresses PAR2 at the mRNA and protein level.
-
Using a structurally distinct PAR2 antagonist: If a different PAR2 inhibitor with a distinct chemical scaffold recapitulates the phenotype, it strengthens the evidence for on-target activity.
-
Genetic validation: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out PAR2. If the phenotype is lost upon genetic ablation of the target, it is likely an on-target effect.
Q4: What are appropriate positive and negative controls when using this compound in a cellular assay?
A4: Proper controls are critical for interpreting your data.
-
Positive Control (for inhibition): A known PAR2 agonist (e.g., SLIGKV-NH2 or trypsin) to activate the pathway.[3]
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in your experiments.
-
Negative Control Compound: An inactive small molecule with a similar chemical structure to this compound, if available.
-
Genetic Negative Control: A cell line that does not express PAR2 or has had PAR2 knocked out.
Q5: What concentration of this compound should I use in my cellular assays?
A5: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific assay and cell type. Start with a concentration range that brackets the reported in vitro IC50 values (see table below) and assess both the desired inhibitory effect on PAR2 signaling and any potential cytotoxicity. Always use the lowest effective concentration to minimize the risk of off-target effects.
On-Target Activity of this compound
The following table summarizes the reported in vitro potency of this compound against human PAR2 in various functional assays.
| Assay Type | Agonist | Cell Line | Parameter | Value |
| Binding Affinity | - | hPAR2 | pKi | 6.4 |
| Calcium Mobilization | SLIGRL-NH2 | 1321N1-hPAR2 | pIC50 | 5.70 ± 0.02 |
| IP1 Production | SLIGRL-NH2 | 1321N1-hPAR2 | pIC50 | 5.84 ± 0.02 |
| ERK1/2 Phosphorylation | Peptide-induced | U2OS-hPAR2 | pIC50 | 5.7 ± 0.1 |
| β-arrestin-2 Recruitment | Peptide-induced | U2OS-hPAR2 | pIC50 | 6.1 ± 0.1 |
Data sourced from MedchemExpress.[1]
PAR2 Signaling Pathway
Activation of PAR2 by proteases like trypsin cleaves the N-terminus, exposing a tethered ligand that activates the receptor. This leads to the activation of downstream signaling cascades, including Gq-mediated calcium mobilization and β-arrestin recruitment, which can result in the phosphorylation of ERK1/2.[1][3] this compound blocks these activation events.
Caption: Simplified PAR2 signaling pathway inhibited by this compound.
Experimental Protocols
Protocol 1: General Workflow for Assessing PAR2 Inhibition in a Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing PAR2 (e.g., 1321N1-hPAR2) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a stock solution of a PAR2 agonist (e.g., SLIGRL-NH2).
-
Compound Incubation: Wash the cells with assay buffer and add the different concentrations of this compound. Incubate for the desired time (e.g., 15-30 minutes).
-
Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the PAR2 agonist and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence in response to the agonist for each concentration of this compound. Plot the response against the log of the this compound concentration to determine the IC50 value.
Experimental Workflow for Investigating Potential Off-Target Effects
If you observe a phenotype that you suspect is due to an off-target effect of this compound, follow this logical workflow to investigate further.
Caption: Workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rcsb.org [rcsb.org]
- 3. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting AZ8838 dose-response curves in bioassays
This technical support guide provides researchers, scientists, and drug development professionals with essential information for interpreting AZ8838 dose-response curves in various bioassays. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, non-peptide small molecule antagonist of Protease-Activated Receptor 2 (PAR2).[1][2][3] Its mechanism of action is competitive antagonism.[4][5] It binds to an occluded allosteric pocket on the PAR2 receptor, which prevents the receptor from being activated by agonists like trypsin or activating peptides (e.g., SLIGRL-NH2).[1][3][4] Although initially described as an allosteric modulator, further studies have characterized it as a competitive antagonist.[4][5][6]
Q2: Which signaling pathways does this compound inhibit?
This compound has been shown to inhibit multiple PAR2-mediated signaling pathways. This includes both G protein-dependent and G protein-independent pathways.[4] Specifically, it attenuates:
-
Gq-protein signaling: Measured by inhibition of calcium (Ca²⁺) mobilization and inositol (B14025) monophosphate (IP1) production.[1][3][4]
-
β-arrestin recruitment: A key G protein-independent pathway.[1][4]
-
ERK1/2 phosphorylation: A downstream consequence of PAR2 activation.[1][3][4]
Caption: Mechanism of this compound action on PAR2 signaling pathways.
Q3: What are the typical potency (pIC50) values for this compound in different bioassays?
The potency of this compound varies depending on the specific assay and signaling readout. The table below summarizes published pIC50 values for its activity against human PAR2 (hPAR2).
| Bioassay Readout | Agonist Used | pIC50 (Mean ± SEM) | Reference |
| Ca²⁺ Mobilization | SLIGRL-NH₂ | 5.70 ± 0.02 | [1][4] |
| IP1 Production | SLIGRL-NH₂ | 5.84 ± 0.02 | [1][4] |
| β-Arrestin-2 Recruitment | SLIGRL-NH₂ | 6.1 ± 0.1 | [1][4] |
| ERK1/2 Phosphorylation | SLIGRL-NH₂ | 5.7 ± 0.1 | [1][4] |
| Ca²⁺ Mobilization | Trypsin | 5.40 ± 0.02 | [4] |
Troubleshooting Guide: Dose-Response Curves
Q4: My this compound dose-response curve does not look like a standard sigmoidal shape. What could be the cause?
This issue can arise from several factors, from the expected pharmacology of the compound to experimental artifacts.
-
Expected Curve Shape: this compound typically produces a monophasic, or standard sigmoidal, dose-response curve when inhibiting PAR2 activation by either peptides or the protease trypsin.[4]
-
Biphasic vs. Monophasic Curves: Unlike this compound, some other PAR2 modulators (like the negative allosteric modulator AZ3451) can produce biphasic inhibition curves, especially against trypsin.[4] It is crucial not to confuse the expected behavior of different compounds. If you observe a biphasic curve with this compound, it is more likely due to an experimental artifact than its known mechanism of action.
-
Potential Artifacts:
-
Compound Solubility: At very high concentrations, poor solubility can lead to a plateau or even a decrease in the observed response, distorting the curve. Ensure this compound is fully dissolved.
-
Cytotoxicity: High concentrations of any compound can induce cell death, leading to a drop in signal that is unrelated to the specific target inhibition. Always assess cell viability in parallel.
-
Data Analysis: Improperly constrained curve fitting models or significant outliers can distort the curve shape.[7]
-
Q5: The potency (IC50) of this compound in my assay is much weaker than published values. What are the common causes?
A rightward shift in the dose-response curve (weaker potency) is a common issue. Follow this troubleshooting workflow to identify the likely cause.
Caption: Troubleshooting workflow for unexpectedly low potency of this compound.
Q6: I see a non-specific response at very high concentrations of this compound. Could this be an off-target effect?
Yes, responses at very high compound concentrations (typically >10-30 µM) that deviate from the primary dose-response curve may indicate off-target activity or other confounding factors.[8][9]
-
Confirming Target Engagement: It is crucial to confirm that the observed cellular effect is due to the compound binding to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells or cell lysates.[10][11][12] CETSA works on the principle that a protein's thermal stability increases when its specific ligand is bound.[10][11]
-
Distinguishing from Cytotoxicity: As mentioned, high compound concentrations can be toxic. Always run a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo®) with the same cell type and incubation times to ensure the observed effect is not simply due to cell death.[13]
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation and Handling
Proper preparation and storage of this compound are critical for obtaining reproducible results.
-
Solvent Selection: Use high-quality, anhydrous (non-hygroscopic) Dimethyl Sulfoxide (DMSO).[1]
-
Dissolution:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
This compound solubility in DMSO is high (up to 200 mg/mL), but may require sonication to fully dissolve.[1] Visually inspect the solution to ensure there are no particulates.
-
-
Storage:
-
Long-term: Aliquot the stock solution into single-use volumes and store at -80°C for up to 6 months.[1]
-
Short-term: Storage at -20°C is also possible, but the stability is reduced to approximately 1 month.[1]
-
Avoid Repeated Freeze-Thaw Cycles: Use a fresh aliquot for each experiment to ensure consistent compound potency.
-
Protocol 2: General Workflow for a Cell-Based Antagonism Assay
This protocol provides a general framework for generating an this compound dose-response curve in a typical 96- or 384-well plate format.
Caption: Standard workflow for an this compound antagonism bioassay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZ-8838 I CAS#: 2100285-41-2 I antagonist of PAR2 I InvivoChem [invivochem.com]
- 4. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development of proteinase-activated receptor-2 modulators and the challenges involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 10. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
How to ensure stability of AZ8838 in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of AZ8838 to ensure the stability and reliability of stock solutions for experimental use.
Troubleshooting and FAQs
Q1: My this compound powder won't fully dissolve in the recommended solvent. What should I do?
A1: If you observe precipitation or incomplete dissolution of this compound, gentle heating and/or sonication can be applied to facilitate dissolution.[1] Ensure the solution becomes clear before use. It is also critical to use a newly opened, anhydrous solvent, as hygroscopic solvents can significantly impact solubility.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[1] For in vivo experiments, specific formulations involving co-solvents such as PEG300, Tween-80, and SBE-β-CD may be necessary to achieve the desired concentration and vehicle compatibility.[1]
Q3: How should I store my this compound stock solution to ensure its stability?
A3: For long-term stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. When stored at -80°C, the stock solution is stable for up to 6 months.[1] For short-term storage, -20°C is acceptable for up to 1 month.[1]
Q4: Can I store my this compound stock solution at 4°C?
A4: It is not recommended to store this compound stock solutions at 4°C for extended periods. The stability of this compound in solvent at 4°C is not well-established and could lead to degradation or precipitation. For optimal stability, adhere to the recommended -20°C or -80°C storage conditions.[1]
Q5: I see precipitation in my stock solution after thawing. Is it still usable?
A5: If you observe precipitation upon thawing, you can try to redissolve the compound by gently warming the vial and vortexing or sonicating. If the precipitate fully redissolves and the solution is clear, it can likely be used. However, if the precipitate does not redissolve, it may indicate degradation or saturation, and it is advisable to prepare a fresh stock solution.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.
| Parameter | Value | Notes |
| Solubility in DMSO | ≥ 200 mg/mL (853.72 mM) | Ultrasonic treatment may be needed. Use newly opened DMSO.[1] |
| In Vivo Formulation 1 | ≥ 5 mg/mL (21.34 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In Vivo Formulation 2 | ≥ 5 mg/mL (21.34 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
| In Vivo Formulation 3 | ≥ 5 mg/mL (21.34 mM) | 10% DMSO, 90% Corn Oil.[1] |
| Storage Stability | ||
| Powder | 3 years at -20°C, 2 years at 4°C | |
| In Solvent | 6 months at -80°C, 1 month at -20°C | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocol: Preparation of a Stable this compound Stock Solution
This protocol outlines the steps for preparing a stable, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Water bath or heat block (optional)
Procedure:
-
Pre-weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.4269 mL of DMSO to 1 mg of this compound).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C to aid dissolution.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Visual Guides
Caption: Workflow for preparing and storing a stable this compound stock solution.
Caption: this compound antagonizes PAR2-mediated signaling pathways.
References
AZ8838 Technical Support Center: Overcoming Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with AZ8838, a potent and competitive antagonist of Protease-Activated Receptor 2 (PAR2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, non-peptide small molecule antagonist of Protease-Activated Receptor 2 (PAR2).[1] It functions as a competitive antagonist, binding to the orthosteric site of the PAR2 receptor.[2][3] This binding action directly competes with the endogenous tethered ligand or synthetic peptide agonists (like SLIGRL-NH2), thereby preventing receptor activation and downstream signaling.[4]
Q2: In which signaling pathways has this compound been shown to be effective?
A2: this compound has been demonstrated to inhibit both G protein-dependent and independent signaling pathways downstream of PAR2 activation.[4] Specifically, it attenuates peptide-induced Gq-mediated calcium (Ca2+) mobilization, inositol (B14025) monophosphate (IP1) production, phosphorylation of ERK1/2, and β-arrestin-2 recruitment.[1][4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[1]
Q4: Is this compound effective against both peptide- and protease-induced PAR2 activation?
A4: Yes, this compound effectively inhibits PAR2 activation by both synthetic peptide agonists (e.g., SLIGRL-NH2) and proteases like trypsin, which create an endogenous tethered ligand.[4] Schild plot analysis confirms its competitive antagonism at the orthosteric site for both types of agonists.[4]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
Potential Cause 1: Inconsistent Compound Preparation
-
Recommendation: this compound is soluble in DMSO. For in vivo studies, specific formulations involving PEG300, Tween-80, and saline, or SBE-β-CD in saline have been described.[1] Ensure the compound is fully dissolved and that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a concentration that affects cell viability or assay performance (typically <0.5%).
Potential Cause 2: Cell Line and Passage Number
-
Recommendation: The expression levels of PAR2 can vary between different cell lines (e.g., 1321N1-hPAR2, U2OS-hPAR2, CHO-hPAR2) and can change with increasing passage number.[4] It is crucial to use a consistent cell line and maintain a low passage number for your experiments. Regularly verify PAR2 expression levels via qPCR or western blotting.
Potential Cause 3: Agonist Concentration and Purity
-
Recommendation: The potency of this compound will appear to shift if the concentration of the PAR2 agonist used for stimulation is not kept constant and at an appropriate level (e.g., EC80). Verify the purity and activity of your agonist stock.
Issue 2: No or Low Antagonist Activity Observed
Potential Cause 1: Incorrect Assay Setup
-
Recommendation: Ensure that the pre-incubation time with this compound is sufficient. Due to its slow binding kinetics, a pre-incubation period is necessary to allow the compound to reach equilibrium with the receptor before adding the agonist.[2][5] The optimal pre-incubation time should be determined empirically for your specific assay system.
Potential Cause 2: Compound Degradation
-
Recommendation: Follow the recommended storage conditions strictly.[1] Avoid repeated freeze-thaw cycles of the stock solution. If degradation is suspected, use a freshly prepared stock solution.
Potential Cause 3: Low PAR2 Expression in the Cellular Model
-
Recommendation: Confirm that your chosen cell line expresses functional PAR2 at a sufficient level to detect a response. Endogenously expressing cell lines like KNRK (rat) or HT-29 can be used, but stably transfected cell lines often provide a more robust and reproducible signal.[4]
Data Presentation
Table 1: In Vitro Potency of this compound across Different PAR2 Signaling Assays
| Assay Type | Cell Line | Agonist | Parameter | Value | Reference |
| Binding Affinity | hPAR2 | - | pKi | 6.4 | [1] |
| Calcium (Ca2+) Mobilization | 1321N1-hPAR2 | SLIGRL-NH2 | pIC50 | 5.70 ± 0.02 | [1][4] |
| Calcium (Ca2+) Mobilization | 1321N1-hPAR2 | Trypsin | pIC50 | 5.40 ± 0.02 | [4] |
| Inositol Monophosphate (IP1) Production | 1321N1-hPAR2 | SLIGRL-NH2 | pIC50 | 5.84 ± 0.02 | [1][4] |
| ERK1/2 Phosphorylation | U2OS-hPAR2 | SLIGRL-NH2 | pIC50 | 5.7 ± 0.1 | [1][4] |
| β-arrestin-2 Recruitment | U2OS-hPAR2 | SLIGRL-NH2 | pIC50 | 6.1 ± 0.1 | [1][4] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
-
Cell Culture: Plate 1321N1 cells stably expressing human PAR2 (1321N1-hPAR2) in black-walled, clear-bottom 96-well plates and culture overnight to allow for adherence.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in assay buffer for 30 minutes at 37°C, followed by 30 minutes at room temperature.
-
Compound Pre-incubation: Add varying concentrations of this compound (dissolved in assay buffer with a final DMSO concentration <0.5%) to the wells and incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence. Add a PAR2 agonist (e.g., SLIGRL-NH2 at an EC80 concentration) to all wells and continuously record the fluorescence intensity (Ex/Em = 490/525 nm) for at least 120 seconds to monitor the intracellular calcium flux.
-
Data Analysis: Calculate the antagonist response as a percentage of the response to the agonist alone. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 2: In Vivo Rat Paw Edema Model
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least 48 hours before the experiment.
-
Compound Administration: Administer this compound orally (p.o.) at a specified dose (e.g., 10 mg/kg) or the vehicle control 2 hours prior to the inflammatory challenge.[1]
-
Induction of Edema: Inject a PAR2 agonist (e.g., 2f-LIGRLO-NH2) into the plantar surface of the rat's hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before agonist injection) and at various time points post-injection (e.g., 30 minutes).
-
Data Analysis: Calculate the percentage reduction in paw swelling for the this compound-treated group compared to the vehicle-treated group.[1] Immunohistochemical analysis of paw tissue can also be performed to assess mast cell degranulation and neutrophil infiltration.[4]
Mandatory Visualizations
Caption: PAR2 signaling and inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
AZ8838 vehicle control for in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PAR2 antagonist, AZ8838, in in vivo experiments. This guide is designed to address common challenges encountered during experimental procedures, with a focus on vehicle control and formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, competitive, and orally active non-peptide small molecule antagonist of Protease-Activated Receptor 2 (PAR2).[1] Its mechanism involves binding to PAR2, thereby inhibiting the receptor's activation by proteases and blocking downstream signaling pathways.[1][2] It has been shown to be effective in in vivo models of inflammation, such as the rat paw edema model.[1][3]
Q2: What is the appropriate vehicle for in vivo administration of this compound?
A2: The choice of vehicle for this compound depends on the route of administration and the required concentration. Due to its hydrophobic nature, this compound requires a specific formulation to ensure solubility and bioavailability for in vivo studies. Commercial suppliers recommend several vehicle formulations for oral administration that can achieve a clear solution at a concentration of ≥ 5 mg/mL.[1] These formulations typically involve a combination of solvents and solubilizing agents. For specific, tested vehicle compositions, please refer to the "Vehicle Formulation Protocols for this compound" table in the Experimental Protocols section.
Q3: What is a suitable positive control for an in vivo inflammation study using this compound?
A3: In the context of a PAR2-mediated inflammation model, such as the rat paw edema model, a suitable positive control would be a known anti-inflammatory agent. Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) or naproxen (B1676952) are commonly used as positive controls in this model to demonstrate the validity of the experimental setup.
Q4: How should the vehicle control group be treated?
A4: The vehicle control group is critical for interpreting the results of your in vivo experiment. This group should receive the exact same vehicle formulation as the this compound-treated group, administered at the same volume, route, and frequency. This ensures that any observed effects are due to the compound itself and not the vehicle.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter when working with this compound in vivo.
Issue 1: Precipitation of this compound in the prepared vehicle.
-
Possible Cause: The solubility limit of this compound in the chosen vehicle may have been exceeded, or the components of the vehicle were not mixed in the correct order or manner.
-
Troubleshooting Steps:
-
Verify Vehicle Composition: Double-check the percentages and order of addition of each solvent in your formulation against the recommended protocols.
-
Gentle Heating and Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1] Be cautious with temperature to avoid degradation of the compound.
-
Use Fresh Solvents: Ensure that all solvents, especially hygroscopic ones like DMSO, are newly opened to prevent the introduction of water, which can affect solubility.[1]
-
Consider an Alternative Formulation: If precipitation persists, try one of the other recommended vehicle formulations. The solubility of a compound can vary significantly between different vehicle systems.
-
Issue 2: Inconsistent or lack of efficacy in the in vivo model.
-
Possible Cause: This could be due to poor bioavailability of this compound, improper administration, or issues with the experimental model itself.
-
Troubleshooting Steps:
-
Confirm Formulation Clarity: Ensure that your final this compound formulation is a clear solution before administration. Any cloudiness or precipitation indicates that the compound is not fully dissolved, which will lead to inaccurate dosing.
-
Check Administration Technique: For oral gavage, ensure the proper technique is used to deliver the full dose to the stomach and avoid accidental administration into the lungs.
-
Validate the In Vivo Model: Run a positive control (e.g., a known anti-inflammatory drug in a paw edema model) to confirm that the model is responsive and your experimental procedures are sound.
-
Evaluate Pharmacokinetics: If feasible, conduct a pilot pharmacokinetic study to determine the concentration of this compound in the plasma of your animals after administration. This will confirm that the compound is being absorbed and reaching systemic circulation.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat Paw Edema Model
| Parameter | Vehicle Control | This compound (10 mg/kg, p.o.) | Reference |
| Paw Swelling Reduction | - | 60% | [1] |
| Inhibition of Activated Mast Cells | - | Yes | [1] |
| Inhibition of Histamine Release | - | Yes | [1] |
Experimental Protocols
Vehicle Formulation Protocols for this compound
The following are recommended vehicle formulations for achieving a clear solution of this compound at a concentration of ≥ 5 mg/mL for oral administration.[1]
Protocol 1:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Protocol 2:
| Component | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Protocol 3:
| Component | Percentage |
| DMSO | 10% |
| Corn Oil | 90% |
Preparation Method: Add each solvent one by one in the specified order and mix thoroughly. If necessary, use gentle heating and/or sonication to aid dissolution.[1]
In Vivo Rat Paw Edema Protocol
This protocol is a standard method for evaluating the anti-inflammatory effects of compounds like this compound.[3][4]
-
Animals: Male Wistar rats are commonly used.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Grouping: Randomly assign animals to different groups (e.g., vehicle control, this compound-treated, positive control).
-
Compound Administration:
-
Administer this compound (e.g., 10 mg/kg) or the vehicle control orally (p.o.) 2 hours prior to the induction of inflammation.[1]
-
Administer a positive control (e.g., indomethacin) at its effective dose and time.
-
-
Induction of Edema:
-
Inject a PAR2 agonist (e.g., 2f-LIGRLO-NH2) or an inflammatory agent like carrageenan into the subplantar region of the right hind paw.[3]
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before induction) and at various time points after induction (e.g., 30 minutes, 1, 2, 3, 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of paw swelling for each animal at each time point.
-
Compare the paw swelling between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Mandatory Visualization
Caption: Signaling pathway of PAR2 activation and its inhibition by this compound.
Caption: Experimental workflow for in vivo testing of this compound.
Caption: Troubleshooting logic for inconsistent in vivo results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing AZ8838 Cytotoxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of AZ8838 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and competitive antagonist of the Protease-Activated Receptor 2 (PAR2).[1][2][3] It functions as a non-peptide, small molecule that binds to PAR2, thereby inhibiting the signaling pathways activated by PAR2 agonists.[1][2] this compound has been shown to be orally active and possesses anti-inflammatory properties in in vivo models.[1][2]
Q2: What are the known in vitro effects of this compound?
This compound has been demonstrated to inhibit PAR2-mediated signaling pathways, including calcium mobilization, inositol (B14025) monophosphate (IP1) production, ERK1/2 phosphorylation, and β-arrestin-2 recruitment.[1][2] The half-maximal inhibitory concentrations (pIC50) from in vitro assays are summarized in the table below.
Q3: Is this compound expected to be cytotoxic in long-term cell culture?
Direct long-term cytotoxicity data for this compound is not extensively published. However, as with any small molecule inhibitor, prolonged exposure in cell culture can potentially lead to off-target effects or cellular stress, which may manifest as cytotoxicity.[4] It is crucial to empirically determine the optimal non-toxic concentration of this compound for each specific cell line and experimental duration.
Q4: What are the common causes of cytotoxicity observed with small molecule inhibitors in long-term culture?
Several factors can contribute to cytotoxicity in long-term cell culture experiments with small molecule inhibitors like this compound:
-
High Concentrations: Concentrations significantly exceeding the effective inhibitory concentration (IC50) for the target can lead to off-target effects and cell death.[4]
-
Prolonged Exposure: Continuous exposure to a foreign compound can disrupt normal cellular functions and lead to cumulative toxicity over time.[4]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, most commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[4]
-
Metabolite Toxicity: Cellular metabolism of the inhibitor may produce toxic byproducts.
-
Inhibition of Essential Pathways: While targeting PAR2, there is a possibility of inadvertently affecting pathways crucial for cell survival and proliferation.
Q5: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
A dose-response experiment is essential to identify the optimal concentration. This involves treating your cells with a range of this compound concentrations and assessing both the desired inhibitory effect on PAR2 signaling and cell viability over the intended duration of your experiment. The goal is to find the lowest concentration that effectively antagonizes PAR2 without causing significant cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed after long-term treatment with this compound. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations, including those below the reported functional pIC50 values. |
| Prolonged exposure is toxic. | Reduce the incubation time if experimentally feasible. Consider intermittent dosing schedules (e.g., treat for 24 hours, then culture in inhibitor-free media for 48 hours). | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your specific cell line (generally <0.1% for long-term culture). Always include a vehicle-only control (media with the same DMSO concentration as the highest this compound dose). | |
| Cell line is particularly sensitive. | Some cell lines are more sensitive to chemical treatments. If possible, test the compound on a more robust cell line to rule out compound-specific cytotoxicity. Otherwise, perform extensive optimization of concentration and exposure duration. | |
| Inhibitor has degraded or is impure. | Purchase this compound from a reputable supplier. Prepare fresh stock solutions and store them appropriately at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. | |
| Inconsistent results or lack of PAR2 inhibition in long-term culture. | Inhibitor is not stable in culture medium. | Replenish the culture medium with fresh this compound at regular intervals (e.g., every 48-72 hours) to maintain a consistent effective concentration. |
| Incorrect timing of inhibitor addition. | For antagonist activity, this compound should be added prior to or concurrently with the PAR2 agonist. Optimize the timing of treatment relative to your experimental stimulus. | |
| Cellular adaptation or upregulation of compensatory pathways. | In long-term experiments, cells may adapt to the presence of the inhibitor. Monitor PAR2 expression and downstream signaling at different time points. Consider measuring the expression of other related receptors. |
Data Presentation
Table 1: In Vitro Functional Activity of this compound
| Assay | Parameter | pIC50 |
| Calcium Mobilization (vs. SLIGRL-NH2) | Inhibition | 5.70 ± 0.02 |
| IP1 Production | Inhibition | 5.84 ± 0.02 |
| ERK1/2 Phosphorylation | Inhibition | 5.7 ± 0.1 |
| β-arrestin-2 Recruitment | Inhibition | 6.1 ± 0.1 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Data compiled from MedchemExpress and Kennedy et al., 2020.[1][2]
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment using a Real-Time Glo™ MT Cell Viability Assay
This protocol describes a method for continuously monitoring cell viability during long-term exposure to this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (from a reputable source)
-
DMSO (cell culture grade)
-
Real-Time Glo™ MT Cell Viability Assay reagent (Promega)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a density appropriate for long-term growth and allow them to attach overnight.
-
Reagent Preparation: Prepare the Real-Time Glo™ MT reagent according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Treatment: Add the Real-Time Glo™ reagent and the prepared this compound dilutions (or controls) to the respective wells.
-
Measurement: Measure luminescence at time 0 and then at regular intervals (e.g., every 24 hours) for the duration of the experiment.
-
Data Analysis: Plot luminescence (proportional to the number of viable cells) against time for each concentration of this compound. This will provide a kinetic profile of cell viability.
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for assessing cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Mitigating non-specific binding of AZ8838 in experiments
Welcome to the technical support center for AZ8838. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential non-specific binding and other experimental issues when working with this potent and selective PAR2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, competitive, and orally active non-peptide small molecule antagonist of Protease-Activated Receptor 2 (PAR2).[1][2] It functions by binding to a pocket on the receptor, thereby inhibiting its activation.[1][3]
Q2: How does this compound inhibit PAR2?
This compound acts as a competitive antagonist.[3][4] Initially thought to be an allosteric modulator, further studies have suggested that it occupies the orthosteric binding site, directly competing with the tethered ligand that normally activates the receptor.[3][4] This prevents the conformational changes required for downstream signaling.
Q3: What are the known downstream effects of this compound-mediated PAR2 inhibition?
By blocking PAR2 activation, this compound has been shown to attenuate multiple signaling pathways. These include the inhibition of Gq-mediated calcium mobilization, IP1 production, ERK1/2 phosphorylation, and β-arrestin-2 recruitment.[1][4]
Q4: Has non-specific binding or off-target activity been reported for this compound?
While this compound is described as a potent PAR2 antagonist, all small molecule inhibitors have the potential for off-target effects, particularly at higher concentrations.[5][6] Currently, there is limited publicly available data specifically detailing the off-target profile of this compound. Therefore, it is crucial for researchers to include appropriate controls in their experiments to validate the specificity of its effects.
Troubleshooting Guides
High Background in Immunoassays (e.g., Western Blot, ELISA)
Q: I'm observing high background in my immunoassay when using this compound. What could be the cause and how can I fix it?
A: High background can be caused by the non-specific binding of antibodies or other detection reagents. While this compound itself is not an antibody, ensuring optimal assay conditions is crucial.
Potential Solutions:
-
Optimize Blocking Conditions: Inadequate blocking is a common cause of high background.[7] Experiment with different blocking agents and concentrations.
Blocking Agent Typical Concentration Incubation Time Temperature Bovine Serum Albumin (BSA) 1-5% (w/v) 1-2 hours Room Temperature or 4°C Non-fat Dry Milk 3-5% (w/v) 1-2 hours Room Temperature or 4°C Normal Serum 5% (v/v) 30-60 minutes Room Temperature -
Add a Surfactant to Wash Buffers: Non-ionic surfactants can help reduce non-specific hydrophobic interactions.[8][9][10]
Surfactant Typical Concentration Tween 20 0.05-0.1% (v/v) -
Increase Wash Steps: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.
Unexpected or Off-Target Effects in Cell-Based Assays
Q: I'm observing cellular effects that are inconsistent with PAR2 inhibition when using this compound. How can I determine if this is due to non-specific binding?
A: Unexpected cellular effects could be due to off-target activity of this compound, especially at high concentrations. A systematic approach is needed to verify that the observed phenotype is due to PAR2 inhibition.
Potential Solutions:
-
Perform a Dose-Response Curve: Determine the minimal effective concentration of this compound that inhibits PAR2 signaling in your system. Use the lowest effective concentration to minimize the risk of off-target effects.
-
Use a Structurally Unrelated PAR2 Antagonist: Confirm your findings with another PAR2 antagonist that has a different chemical structure, such as AZ3451.[4][11] If both compounds produce the same effect, it is more likely to be a result of PAR2 inhibition.
-
Employ a Rescue Experiment: If possible, overexpress PAR2 in your cells to see if it reverses the effects of this compound.
-
Utilize a PAR2 Knockout/Knockdown System: The most definitive control is to use a cell line that does not express PAR2. If this compound still produces the same effect in these cells, it is likely an off-target effect.
Experimental Protocols
Protocol 1: Validating On-Target Activity of this compound using a Calcium Flux Assay
This protocol is designed to confirm that this compound is effectively inhibiting PAR2 signaling in your cell line of interest.
Materials:
-
Cells expressing PAR2
-
This compound
-
PAR2 agonist (e.g., SLIGKV-NH2)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorometric plate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 15-30 minutes.
-
Establish a baseline fluorescence reading on the plate reader.
-
Add the PAR2 agonist to the wells and immediately begin recording the fluorescence signal for 1-5 minutes.
-
Analyze the data by calculating the change in fluorescence in response to the agonist at each concentration of this compound.
-
Determine the IC50 of this compound to confirm its inhibitory activity.
Protocol 2: General Strategy to Reduce Non-Specific Binding in Immunoprecipitation (IP)
This protocol provides a general workflow for reducing non-specific binding of proteins in an IP experiment where this compound might be used to study protein-protein interactions modulated by PAR2 signaling.
Materials:
-
Cell lysate
-
IP-grade antibody
-
Protein A/G beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Blocking agents (e.g., BSA, normal serum)
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.
-
Add pre-blocked protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C. To pre-block the beads, incubate them with a solution of 1-3% BSA in PBS for 1 hour at 4°C.
-
Wash the beads 3-5 times with cold wash buffer. Increase the stringency of the wash buffer by adding more detergent (up to 0.5% Tween 20) or increasing the salt concentration (up to 500 mM NaCl) if high background persists.[9][12]
-
Elute the protein complexes from the beads and analyze by Western blotting.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 7. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. rndsystems.com [rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
Validation & Comparative
A Comparative In Vivo Analysis of PAR2 Antagonists: AZ8838 vs. AZ3451
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vivo efficacy of two prominent Protease-Activated Receptor 2 (PAR2) antagonists, AZ8838 and AZ3451. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, has emerged as a significant therapeutic target in a variety of inflammatory and pain-related conditions. Two small molecule antagonists, this compound and AZ3451, have shown promise in preclinical studies. While both effectively inhibit PAR2 signaling, they do so through distinct mechanisms of action, which may influence their therapeutic utility in different pathological contexts. This compound acts as a competitive antagonist, binding to the orthosteric site of the receptor, whereas AZ3451 is a negative allosteric modulator, binding to a remote site.[1][2][3] This guide aims to compare their in vivo efficacy based on available experimental data.
Quantitative In Vivo Efficacy
A direct comparison of this compound and AZ3451 has been conducted in a rat model of acute inflammation.[4] Additionally, the efficacy of AZ3451 has been independently evaluated in a rat model of osteoarthritis.[5][6] The key findings from these in vivo studies are summarized below.
| Compound | Animal Model | Dosing Regimen | Efficacy Readout | Result | Citation |
| This compound | PAR2 Agonist-Induced Paw Edema (Rat) | 10 mg/kg, oral (p.o.), 2 hours prior to agonist | Paw Swelling | 60% reduction | [4][7] |
| AZ3451 | PAR2 Agonist-Induced Paw Edema (Rat) | 10 mg/kg, subcutaneous (s.c.), 30 minutes prior to agonist | Paw Swelling | 60% reduction | [4] |
| AZ3451 | Surgically-Induced Osteoarthritis (Rat) | Intra-articular injection | Cartilage Degradation | Ameliorated cartilage degradation, reduced OARSI score | [5][6] |
OARSI: Osteoarthritis Research Society International
Experimental Protocols
PAR2 Agonist-Induced Rat Paw Edema
This model is utilized to assess the anti-inflammatory potential of compounds in an acute inflammatory setting.
-
Animal Model: Male Wistar rats are typically used.[4]
-
Induction of Edema: A potent and selective PAR2 agonist, such as 2f-LIGRLO-NH2 (350 µ g/paw ), is injected into the plantar surface of the rat's hind paw.[4]
-
Compound Administration:
-
Efficacy Measurement: Paw volume is measured using a plethysmometer at various time points after agonist injection, with the peak swelling typically observed around 30 minutes.[4] The percentage reduction in paw swelling in treated animals is calculated relative to vehicle-treated controls.
Surgically-Induced Osteoarthritis in Rats
This model mimics post-traumatic osteoarthritis, allowing for the evaluation of disease-modifying therapies.
-
Animal Model: Male Sprague-Dawley rats are commonly used.[5]
-
Surgical Procedure: Osteoarthritis is induced by surgical destabilization of the anterior cruciate ligament (ACLT) in the right knee joint.[5] This procedure involves transection of the anterior cruciate ligament, leading to joint instability and subsequent cartilage degradation.
-
Compound Administration: AZ3451 is administered via intra-articular injection into the affected knee joint.[5]
-
Efficacy Assessment: After a designated period (e.g., 8 weeks), the knee joints are harvested for histological analysis. Efficacy is determined by:
-
Histological Staining: Safranin-O and Fast Green staining to assess proteoglycan loss and cartilage structure.[5]
-
OARSI Scoring: A standardized scoring system to grade the severity of cartilage degradation.[5]
-
Immunohistochemistry: To measure the expression of biomarkers associated with inflammation (e.g., MMP13, Cleaved-Caspase3) and cartilage health.[5]
-
Signaling Pathways and Mechanisms of Action
This compound and AZ3451 both antagonize PAR2 but through different mechanisms, which is reflected in their interaction with the receptor and downstream signaling.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor 2 (PAR-2) antagonist AZ3451 as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease-activated receptor 2 (PAR-2) antagonist AZ3451 as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Non-Peptide PAR2 Antagonists: AZ8838 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-peptide Protease-Activated Receptor 2 (PAR2) antagonist AZ8838 with other notable non-peptide antagonists. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their studies.
Introduction to PAR2 and Non-Peptide Antagonists
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in inflammation, pain, and various other physiological and pathological processes.[1] Unlike typical GPCRs, PAR2 is activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin and mast cell tryptase, which exposes a tethered ligand that self-activates the receptor. Given its involvement in numerous diseases, PAR2 has emerged as a significant therapeutic target.[1][2]
The development of small molecule, non-peptide antagonists offers several advantages over peptide-based inhibitors, including improved oral bioavailability and metabolic stability. This guide focuses on a head-to-head comparison of key non-peptide PAR2 antagonists, with a particular focus on this compound.
Comparative Analysis of In Vitro Potency and Mechanism of Action
The following tables summarize the in vitro potency of this compound and other selected non-peptide PAR2 antagonists across various signaling pathways. The data is presented as pIC50 values (the negative logarithm of the half maximal inhibitory concentration), where a higher value indicates greater potency.
Table 1: Antagonist Potency in Gq-Mediated Signaling Pathways (Calcium Mobilization and IP1 Accumulation)
| Compound | Agonist | Assay | Cell Line | pIC50 (Mean ± SEM) | Reference |
| This compound | SLIGRL-NH₂ | Ca²⁺ Mobilization | 1321N1-hPAR2 | 5.70 ± 0.02 | [3] |
| SLIGRL-NH₂ | IP1 Accumulation | 1321N1-hPAR2 | 5.84 ± 0.02 | [3] | |
| Trypsin | Ca²⁺ Mobilization | 1321N1-hPAR2 | 5.40 ± 0.02 | [3] | |
| AZ3451 | SLIGRL-NH₂ | Ca²⁺ Mobilization | 1321N1-hPAR2 | 8.6 ± 0.1 | [3] |
| SLIGRL-NH₂ | IP1 Accumulation | 1321N1-hPAR2 | 7.65 ± 0.02 | [3] | |
| C391 | 2-at-LIGRL-NH₂ | Ca²⁺ Mobilization | 16HBE14o- | ~5.9 (IC₅₀ = 1.3 µM) | |
| GB88 | 2f-LIGRLO-NH₂ | Ca²⁺ Mobilization | HT29 | ~5.7 (IC₅₀ = 2 µM) |
Table 2: Antagonist Potency in β-Arrestin and ERK1/2 Signaling Pathways
| Compound | Agonist | Assay | Cell Line | pIC50 (Mean ± SEM) | Reference |
| This compound | SLIGRL-NH₂ | β-Arrestin-2 Recruitment | U2OS-hPAR2 | 6.1 ± 0.1 | [3] |
| SLIGRL-NH₂ | ERK1/2 Phosphorylation | U2OS-hPAR2 | 5.7 ± 0.1 | [3] | |
| AZ3451 | SLIGRL-NH₂ | β-Arrestin-2 Recruitment | U2OS-hPAR2 | 7.06 ± 0.04 | [3] |
| SLIGRL-NH₂ | ERK1/2 Phosphorylation | U2OS-hPAR2 | 6.44 ± 0.03 | [3] | |
| C391 | 2-at-LIGRL-NH₂ | ERK1/2 Phosphorylation | 16HBE14o- | ~4.85 (IC₅₀ = 14 µM) |
Mechanism of Action:
A key differentiator among these antagonists is their mechanism of action.
-
This compound is characterized as a competitive antagonist .[3] It is believed to bind to the orthosteric site of PAR2, directly competing with the tethered ligand.[1][2]
-
AZ3451 , in contrast, is a negative allosteric modulator .[3][4] It binds to a remote site on the receptor, inducing a conformational change that prevents activation.[4]
-
GB88 exhibits biased antagonism , selectively inhibiting Gq/11-mediated signaling (such as calcium release) while acting as an agonist for other pathways like ERK and Rho activation.
-
C391 is a peptidomimetic antagonist that can display weak partial agonism at higher concentrations.
In Vivo Efficacy
The ultimate test of a potential therapeutic is its efficacy in vivo. The following table summarizes available data on the in vivo activity of these antagonists in models of inflammation.
Table 3: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Inflammatory Stimulus | Key Findings | Reference |
| This compound | Rat Paw Edema | 2f-LIGRLO-NH₂ | 10 mg/kg, p.o. significantly reduced paw swelling. | |
| AZ3451 | Rat Paw Edema | 2f-LIGRLO-NH₂ | 10 mg/kg, s.c. significantly reduced paw swelling. | [3] |
| C391 | Mouse Thermal Hyperalgesia | Compound 48/80 | Dose-dependently blocked thermal hyperalgesia. | |
| GB88 | Rat Paw Edema | 2f-LIGRLO-NH₂ | 10 mg/kg, p.o. inhibited acute inflammation. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental context, the following diagrams illustrate the key PAR2 signaling pathways and a general workflow for evaluating PAR2 antagonists.
Caption: PAR2 Signaling Pathway and Antagonist Intervention.
Caption: General Experimental Workflow for PAR2 Antagonist Evaluation.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is a primary method to determine the potency of PAR2 antagonists in blocking Gq-mediated signaling.
1. Cell Culture and Plating:
-
A cell line endogenously or recombinantly expressing PAR2 (e.g., 1321N1-hPAR2, HT29, or CHO-hPAR2) is cultured to ~80-90% confluency.
-
Cells are seeded into 96- or 384-well black, clear-bottom plates and grown to a confluent monolayer.
2. Dye Loading:
-
The culture medium is removed, and cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) in the buffer, often with an anion-exchange inhibitor like probenecid, is added to the cells.
-
The cells are incubated in the dark at 37°C for approximately 1 hour to allow for dye loading.
3. Antagonist and Agonist Addition:
-
After incubation, the dye solution is removed, and the cells are washed.
-
The PAR2 antagonist, at various concentrations, is added to the wells and pre-incubated for a defined period (e.g., 15-30 minutes).
-
The plate is then placed in a fluorescence plate reader (e.g., FLIPR), and a baseline fluorescence is recorded.
-
A PAR2 agonist (e.g., SLIGRL-NH₂ or trypsin) is then added, and the change in fluorescence, indicative of intracellular calcium mobilization, is measured over time.
4. Data Analysis:
-
The increase in fluorescence intensity upon agonist addition is quantified.
-
The inhibitory effect of the antagonist at each concentration is calculated relative to the response with the agonist alone.
-
An IC50 value, the concentration of antagonist that produces 50% inhibition, is determined by fitting the data to a dose-response curve.
ERK1/2 Phosphorylation Assay
This assay assesses the ability of antagonists to block PAR2-mediated activation of the MAPK/ERK signaling pathway.
1. Cell Culture and Treatment:
-
PAR2-expressing cells (e.g., U2OS-hPAR2) are cultured in multi-well plates and are often serum-starved for a period (e.g., 4-24 hours) to reduce basal ERK1/2 phosphorylation.
-
Cells are pre-treated with varying concentrations of the PAR2 antagonist for a specific duration.
-
Subsequently, a PAR2 agonist is added and incubated for a time known to induce maximal ERK1/2 phosphorylation (typically 5-15 minutes).
2. Cell Lysis and Protein Quantification:
-
The reaction is stopped by aspirating the medium and adding a lysis buffer containing protease and phosphatase inhibitors.
-
The cell lysates are collected, and the total protein concentration is determined using a standard method (e.g., BCA assay).
3. Detection of Phosphorylated ERK1/2:
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2, followed by incubation with appropriate secondary antibodies and detection using chemiluminescence.
-
Homogeneous Time-Resolved Fluorescence (HTRF): This is a high-throughput method where cell lysates are incubated with a pair of antibodies, one targeting total ERK1/2 and the other specific for phosphorylated ERK1/2, each labeled with a FRET donor or acceptor. The FRET signal is proportional to the amount of phosphorylated ERK1/2.
4. Data Analysis:
-
For Western blotting, the band intensities for phosphorylated ERK1/2 are normalized to the total ERK1/2 band intensities.
-
For HTRF, the fluorescence ratio is calculated.
-
The percentage inhibition by the antagonist is determined, and an IC50 value is calculated from the dose-response curve.
Conclusion
The landscape of non-peptide PAR2 antagonists is evolving, with several promising compounds in development. This compound represents a well-characterized competitive antagonist with in vivo efficacy. AZ3451 offers higher potency and a distinct allosteric mechanism of action. Other compounds like C391 and GB88 provide additional tools for studying PAR2 signaling, with GB88's biased antagonism being of particular interest for dissecting the roles of different signaling pathways. The choice of antagonist will depend on the specific research question, including the desired mechanism of action, the signaling pathway of interest, and the experimental model being used. This guide provides a foundation for making such informed decisions in the pursuit of novel therapeutics targeting PAR2.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validating the Anti-Inflammatory Efficacy of AZ8838 in Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory agent AZ8838 with alternative compounds, focusing on its validation in knockout mouse models. While direct experimental data for this compound in knockout mice is not yet publicly available, this document synthesizes existing in vivo data from rat models and presents a detailed, best-practice experimental protocol for its validation. This allows for a robust, evidence-based assessment of its potential as a therapeutic agent.
Executive Summary
This compound is a potent and competitive antagonist of the Protease-Activated Receptor 2 (PAR2), a key player in inflammatory pathways. [1][2]In vivo studies in rats have demonstrated its significant anti-inflammatory effects, comparable to other PAR2 antagonists. To definitively establish its mechanism of action and therapeutic potential, validation in a PAR2 knockout mouse model is the logical next step. This guide outlines the framework for such a study, providing context through comparison with other known PAR2 modulators.
Comparative Efficacy of PAR2 Antagonists
The following table summarizes the in vivo anti-inflammatory effects of this compound and a key comparator, AZ3451, in a rat model of PAR2 agonist-induced paw edema. [1]
| Compound | Mechanism | Animal Model | Dosage | Route | Primary Endpoint | Result |
|---|---|---|---|---|---|---|
| This compound | Competitive PAR2 Antagonist | Wistar Rat | 10 mg/kg | Oral | Paw Swelling | 60% reduction |
| AZ3451 | Allosteric PAR2 Antagonist | Wistar Rat | 10 mg/kg | Subcutaneous | Paw Swelling | 60% reduction |
In Vitro Characterization of this compound
The following table presents the in vitro potency of this compound in inhibiting various PAR2-mediated signaling pathways. [1]Data is presented as pIC50, the negative logarithm of the half-maximal inhibitory concentration.
| Assay | Agonist | This compound pIC50 (± SEM) |
| Ca2+ Mobilization | SLIGRL-NH2 | 5.70 ± 0.02 |
| IP1 Production | SLIGRL-NH2 | 5.84 ± 0.02 |
| ERK1/2 Phosphorylation | SLIGRL-NH2 | 5.7 ± 0.1 |
| β-arrestin-2 Recruitment | SLIGRL-NH2 | 6.1 ± 0.1 |
Experimental Protocols
Existing In Vivo Model: PAR2 Agonist-Induced Rat Paw Edema
[1] This protocol was used to generate the in vivo data for this compound and AZ3451.
-
Animals: Male Wistar rats (250 ± 30 g).
-
Acclimatization: At least 48 hours with standard chow and water ad libitum.
-
Inflammation Induction: A single intraplantar injection of the PAR2 agonist 2f-LIGRLO-NH2 (350 µg per paw in saline).
-
Treatment: this compound (10 mg/kg) was administered orally 2 hours prior to the agonist injection. AZ3451 (10 mg/kg) was administered subcutaneously 30 minutes prior.
-
Endpoint Measurement: Paw swelling was measured at 30 minutes post-agonist injection.
-
Histology: Paw tissue was collected for histological analysis of mast cell and neutrophil activation.
Proposed Knockout Mouse Validation Protocol: Carrageenan-Induced Paw Edema
This proposed protocol is designed to definitively validate the anti-inflammatory effects of this compound via its action on PAR2.
-
Animals: Male PAR2 knockout (F2rl1-/-) mice and wild-type (WT) littermate controls (8-12 weeks old).
-
Groups (n=8 per group):
-
WT + Vehicle + Saline
-
WT + Vehicle + Carrageenan
-
WT + this compound (10 mg/kg) + Carrageenan
-
PAR2 KO + Vehicle + Carrageenan
-
PAR2 KO + this compound (10 mg/kg) + Carrageenan
-
-
Acclimatization: 7 days with standard chow and water ad libitum.
-
Treatment: this compound or vehicle is administered orally 2 hours prior to inflammation induction.
-
Inflammation Induction: 50 µl of 1% λ-carrageenan in sterile saline is injected into the plantar surface of the right hind paw. The left hind paw receives a saline injection as a control.
-
Endpoint Measurements:
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 4, 6, and 24 hours post-carrageenan injection.
-
At 24 hours, animals are euthanized, and paw tissue is collected for:
-
Myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Cytokine analysis (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.
-
-
Signaling Pathways and Experimental Workflow
Caption: PAR2 signaling pathway and the inhibitory action of this compound.
Caption: Proposed workflow for validating this compound in knockout mice.
Comparison with Other PAR2 Antagonists Tested in Mice
While direct comparative studies are limited, the following table provides an overview of other PAR2 antagonists that have been evaluated in mouse models of inflammation.
| Compound | Animal Model | Inflammatory Model | Key Findings | Reference |
| ENMD-1068 | Mouse | Joint Inflammation | Decreased joint inflammation. | --INVALID-LINK-- |
| C391 | Mouse | Thermal Hyperalgesia | Attenuated compound 48/80-induced thermal hyperalgesia. | --INVALID-LINK-- |
| GB88 | Rat | Collagen-Induced Arthritis, Experimental Colitis | Orally bioavailable with significant anti-inflammatory and anti-arthritic activities. | --INVALID-LINK--, --INVALID-LINK-- |
Conclusion
This compound demonstrates considerable promise as a specific and potent anti-inflammatory agent targeting the PAR2 pathway. The existing in vivo data from rat models is encouraging. The proposed experimental protocol using PAR2 knockout mice provides a clear and robust strategy to definitively validate its mechanism of action and to gather the critical data necessary for further preclinical and clinical development. The comparative data presented in this guide positions this compound favorably among other PAR2 antagonists and underscores the importance of its continued investigation.
References
AZ8838 at the PAR2 Receptor: A Balanced Antagonist in a World of Biased Signaling
A detailed comparison of AZ8838's pharmacological profile with other modulators reveals its character as a balanced, competitive antagonist of the Protease-Activated Receptor 2 (PAR2), a receptor otherwise known for its complex biased signaling. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of this compound, supported by experimental data and pathway visualizations, to elucidate its mechanism of action in contrast to biased modulators.
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] A unique feature of PAR2 is its activation via proteolytic cleavage of its extracellular N-terminus, which unmasks a "tethered ligand" that binds to the receptor and initiates downstream signaling.[3][4] This activation can trigger multiple signaling cascades, primarily through Gαq/11 (leading to calcium mobilization) and Gα12/13 (activating RhoA), as well as through β-arrestin recruitment, which can mediate G-protein independent signaling and receptor internalization.[5][6]
The landscape of PAR2 signaling is further complicated by the phenomenon of "biased agonism," where different activating proteases cleave the receptor at distinct sites, revealing different tethered ligands that preferentially activate a subset of downstream pathways.[7][8] For instance, trypsin and tryptase are considered canonical agonists that activate both Gq-mediated calcium signaling and ERK phosphorylation.[8] In contrast, neutrophil elastase acts as a biased agonist, selectively activating ERK signaling without inducing calcium mobilization.[7] This biased signaling allows for a nuanced regulation of cellular responses and presents both challenges and opportunities for therapeutic intervention.
This compound: A Profile of a Balanced Antagonist
This compound is a potent, orally active, non-peptide small molecule antagonist of the PAR2 receptor.[9] Structural studies have revealed that this compound binds to a pocket within the transmembrane helices of the receptor, though the classification of this site as either allosteric or orthosteric has been subject to discussion.[3][10][11] Functionally, this compound acts as a competitive antagonist, effectively inhibiting PAR2 activation by both peptide agonists and proteases.[12]
Crucially, experimental data demonstrates that this compound exhibits balanced antagonism across the major PAR2 signaling pathways. It attenuates Gq-mediated signaling (measured by calcium mobilization and IP1 production), ERK1/2 phosphorylation, and β-arrestin-2 recruitment with similar potencies.[9][12] This contrasts sharply with the activity of biased modulators. Furthermore, this compound has not been reported to possess any intrinsic agonist activity in the signaling pathways investigated.[12]
Comparative Analysis: this compound vs. Biased Modulators
To understand the significance of this compound's balanced profile, it is instructive to compare it with a known biased PAR2 modulator, GB88. GB88 is described as a "biased antagonist" or "biased agonist/antagonist."[7][13] It selectively antagonizes the PAR2-Gq-calcium signaling pathway while simultaneously acting as an agonist for other pathways, including ERK and RhoA activation.[6][13]
The following table summarizes the key pharmacological differences between this compound and GB88, highlighting the concept of biased versus balanced antagonism.
| Feature | This compound | GB88 |
| Primary Activity | Competitive Antagonist | Biased Antagonist / Agonist |
| Gq/Calcium Signaling | Antagonist | Antagonist |
| ERK1/2 Signaling | Antagonist | Agonist |
| β-Arrestin Recruitment | Antagonist | Not reported to antagonize; may activate other pathways |
| RhoA Activation | Not explicitly reported, but antagonizes multiple pathways | Agonist |
| Overall Profile | Balanced Antagonist | Biased Modulator |
Quantitative Comparison of this compound's Antagonist Activity
The balanced antagonism of this compound is further evidenced by the comparable potency with which it inhibits various PAR2-mediated signaling events. The following table presents the reported pIC50 values for this compound against different signaling pathways activated by the synthetic PAR2 agonist SLIGRL-NH2.
| Signaling Pathway | pIC50 (this compound) | Reference |
| Calcium (Ca2+) Mobilization | 5.70 ± 0.02 | [9][12] |
| Inositol Monophosphate (IP1) Production | 5.84 ± 0.02 | [9][12] |
| ERK1/2 Phosphorylation | 5.7 ± 0.1 | [9][12] |
| β-Arrestin-2 Recruitment | 6.1 ± 0.1 | [9][12] |
The pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration, are all within a narrow range, indicating that this compound inhibits these distinct signaling pathways with similar efficacy. This provides strong quantitative support for its classification as a balanced antagonist.
Experimental Methodologies
The characterization of this compound's activity at the PAR2 receptor involves a suite of in vitro functional assays designed to measure the activation of specific signaling pathways. Below are overviews of the key experimental protocols.
Calcium Mobilization Assay:
-
Cell Line: Typically, human cell lines stably expressing the PAR2 receptor, such as 1321N1-hPAR2 or CHO-hPAR2 cells, are used.
-
Principle: PAR2 activation via the Gq pathway leads to the release of intracellular calcium stores. This is measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Cells are seeded in a multi-well plate and incubated with the fluorescent dye.
-
The cells are then pre-incubated with varying concentrations of the antagonist (this compound) or vehicle.
-
A PAR2 agonist (e.g., SLIGRL-NH2 or trypsin) is added to stimulate the receptor.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a plate reader (e.g., a FLIPR system).
-
The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal.
-
ERK1/2 Phosphorylation Assay:
-
Cell Line: U2OS-hPAR2 cells or other suitable cell lines are used.
-
Principle: PAR2 activation can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key step in the MAPK signaling cascade.
-
Procedure:
-
Cells are serum-starved to reduce basal ERK phosphorylation.
-
Cells are pre-treated with the antagonist (this compound) at various concentrations.
-
A PAR2 agonist is added to stimulate the cells for a defined period.
-
The cells are lysed, and the protein concentration is determined.
-
The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are quantified using methods such as Western blotting or AlphaScreen.
-
The antagonist's effect is measured by the decrease in the pERK1/2 to total ERK1/2 ratio.
-
β-Arrestin Recruitment Assay:
-
Cell Line: A cell line engineered to express a tagged PAR2 receptor and a tagged β-arrestin-2, often used in assays like PathHunter (DiscoverX) or Tango (Thermo Fisher Scientific).
-
Principle: Upon agonist-induced receptor activation and phosphorylation, β-arrestin is recruited to the intracellular domains of the receptor. This interaction is detected by measuring the proximity of the two tagged proteins, often through an enzyme complementation assay that produces a chemiluminescent or fluorescent signal.
-
Procedure:
-
The engineered cells are plated in a multi-well format.
-
The cells are incubated with varying concentrations of the antagonist (this compound).
-
A PAR2 agonist is added to induce β-arrestin recruitment.
-
After an incubation period, the detection reagents are added, and the signal is measured on a luminometer or fluorometer.
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced signal.
-
Visualizing PAR2 Signaling and the Action of this compound
To further clarify the concepts discussed, the following diagrams illustrate the PAR2 signaling pathways and the mechanism of action of different modulators.
Figure 1: Simplified PAR2 Signaling Pathways. Protease activation of PAR2 can lead to coupling with multiple G-protein subtypes (Gαq, Gα12/13) and recruitment of β-arrestin, initiating diverse downstream cellular responses.
Figure 2: this compound's Balanced vs. GB88's Biased Antagonism. this compound uniformly blocks multiple signaling pathways, whereas a biased modulator like GB88 can inhibit one pathway while activating another.
References
- 1. Biased Signaling by Agonists of Protease Activated Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural basis of protease-activated receptor 2 activation and biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased Signaling of Protease-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonism of the proinflammatory and pronociceptive actions of canonical and biased agonists of protease‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Kinetics of PAR2 Antagonists: AZ8838 vs. AZ3451
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding kinetics and pharmacological properties of two notable small molecule antagonists of Protease-Activated Receptor 2 (PAR2): AZ8838 and AZ3451. The information presented herein is compiled from peer-reviewed scientific literature to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction
Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR), is a key player in inflammation and pain pathways. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made it a challenging target for therapeutic intervention. This compound and AZ3451 are two distinct non-peptide antagonists that have been instrumental in elucidating the structural and functional nuances of PAR2 inhibition.[1][2] This guide offers a head-to-head comparison of their binding characteristics, mechanisms of action, and functional effects.
At a Glance: Key Differences
| Feature | This compound | AZ3451 |
| Binding Site | Orthosteric, in a fully occluded pocket | Allosteric, in a remote site facing the lipid bilayer |
| Mechanism of Action | Competitive Antagonist | Non-competitive, Negative Allosteric Modulator |
| Binding Kinetics | Slow association and dissociation | Rapid association and dissociation |
| Residence Time | ~84 minutes | ~2 minutes |
| Affinity (pKi) | 6.4 (for hPAR2) | 7.9 (for hPAR2) |
| In Vitro Potency (pIC50) | 5.7 - 6.1 (depending on the assay) | 7.65 - 8.6 (depending on the assay) |
Binding Kinetics and Affinity
A crucial distinction between this compound and AZ3451 lies in their binding kinetics, as determined by Surface Plasmon Resonance (SPR) and competition binding assays.[3]
This compound is characterized by its slow binding kinetics , leading to a significantly longer residence time of approximately 84 minutes .[3] This "slow-on, slow-off" profile is considered an attractive feature for an antagonist competing with the receptor's tethered ligand.[1][4] In contrast, AZ3451 exhibits rapid association kinetics and a much shorter residence time of about 2 minutes .[3]
In terms of binding affinity, studies consistently show that AZ3451 binds to PAR2 with higher affinity than this compound .[3] Competition binding experiments against a radiolabeled agonist in membranes from cells expressing human PAR2 (hPAR2) revealed a pKi of 7.9 for AZ3451, compared to a pKi of 6.4 for this compound.[3][5]
Quantitative Binding Data
| Compound | Assay | Target | Value | Reference |
| This compound | Competition Binding (pKi) | hPAR2 | 6.4 ± 0.1 | [3] |
| AZ3451 | Competition Binding (pKi) | hPAR2 | 7.9 ± 0.1 | [3] |
| This compound | SPR (Residence Time) | PAR2 | ~84 min | [3] |
| AZ3451 | SPR (Residence Time) | PAR2 | ~2 min | [3] |
Mechanism of Action: Orthosteric vs. Allosteric Inhibition
The distinct binding sites of this compound and AZ3451 on the PAR2 protein dictate their different mechanisms of inhibition.[6]
This compound binds to a deeply buried, occluded pocket formed by transmembrane helices 1, 2, 3, and 7, and the extracellular loop 2.[3] This site is now understood to be the orthosteric site , the same location where the native tethered ligand binds.[1][4][5] Consequently, this compound acts as a competitive antagonist , directly competing with the endogenous agonist for receptor binding.[1][3]
AZ3451 , on the other hand, occupies a remote allosteric site located on the exterior of the transmembrane helix bundle, facing the lipid bilayer and formed by transmembrane helices 2, 3, and 4.[1][3][4][6] By binding to this site, AZ3451 functions as a non-competitive, negative allosteric modulator .[3][4][6] It does not directly block the agonist binding site but instead induces a conformational change in the receptor that reduces the affinity and/or efficacy of the agonist.[3]
Signaling Pathway Inhibition
Caption: Inhibition of PAR2 signaling pathways by this compound and AZ3451.
Both antagonists have been shown to effectively inhibit PAR2-mediated signaling through both G protein-dependent and G protein-independent pathways.[3] This includes the inhibition of calcium (Ca2+) mobilization, inositol (B14025) monophosphate (IP1) formation, extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, and β-arrestin-2 recruitment.[3][7]
In Vitro Potency Data
| Compound | Assay | Cell Line | Value (pIC50) | Reference |
| This compound | Ca2+ Mobilization (vs. SLIGRL-NH2) | 1321N1-hPAR2 | 5.70 ± 0.02 | [3] |
| AZ3451 | Ca2+ Mobilization (vs. SLIGRL-NH2) | 1321N1-hPAR2 | 8.6 ± 0.1 | [3] |
| This compound | IP1 Formation | 1321N1-hPAR2 | 5.84 ± 0.02 | [3] |
| AZ3451 | IP1 Formation | 1321N1-hPAR2 | 7.65 ± 0.02 | [3] |
| This compound | ERK1/2 Phosphorylation | U2OS-hPAR2 | 5.7 ± 0.1 | [3] |
| AZ3451 | ERK1/2 Phosphorylation | U2OS-hPAR2 | Not Reported | [3] |
| This compound | β-arrestin-2 Recruitment | U2OS-hPAR2 | 6.1 ± 0.1 | [3] |
| AZ3451 | β-arrestin-2 Recruitment | U2OS-hPAR2 | Not Reported | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key methodologies used to characterize the binding kinetics of this compound and AZ3451.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
-
Immobilization: The PAR2 receptor is typically captured on a sensor chip.
-
Analyte Injection: A solution containing the antagonist (this compound or AZ3451) is flowed over the chip surface.
-
Association & Dissociation: The binding of the antagonist to the receptor is monitored in real-time, followed by a dissociation phase where a buffer without the antagonist is flowed over the chip.
-
Data Analysis: The resulting sensorgram is analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Residence time is calculated as 1/kd. Single-cycle kinetics can also be employed, where increasing concentrations of the analyte are injected sequentially without a regeneration step.[3]
Radioligand Competition Binding Assays
These assays are used to determine the binding affinity of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Membrane Preparation: Cell membranes expressing the PAR2 receptor are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled PAR2 agonist (e.g., ³H-acetylated-GB110) and varying concentrations of the unlabeled antagonist (this compound or AZ3451).
-
Separation: The bound and free radioligand are separated by filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are fitted to a one-site competition model to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[3][5]
Experimental Workflow Diagram
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of AZ8838: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential information on the proper disposal procedures for AZ8838, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), ensuring the safety of laboratory personnel and the environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the proper disposal procedures based on general guidelines for hazardous chemical waste in a laboratory setting. These procedures are designed to mitigate risks and ensure compliance with standard safety protocols.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with care. As a research chemical, it should be treated as a potentially hazardous substance.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Spill Management: In the event of a spill, contain the material using an absorbent pad or inert material. Clean the area thoroughly and dispose of the contaminated materials as hazardous waste.
This compound Disposal Protocol: A Step-by-Step Approach
The disposal of this compound, like other laboratory chemicals, must follow a structured and cautious process. The primary principle is to never dispose of chemical waste down the drain or in regular trash.[1][2]
Step 1: Waste Identification and Classification
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), must be classified as hazardous chemical waste.
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[1][3]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables, in a designated, clearly labeled, and leak-proof container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and sealed container. Do not mix with other incompatible waste streams. For instance, avoid mixing acidic waste with basic waste.[4]
-
Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container.
Step 3: Waste Container Labeling
Properly label all waste containers with the following information:[2][4]
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
Concentration and quantity of the waste
-
Date of accumulation
-
Principal Investigator's name and contact information
-
Associated hazards (e.g., "Irritant," "Handle with Care")
Step 4: Storage of Chemical Waste
Store waste containers in a designated and secure area within the laboratory, away from general work areas.[4] Ensure the storage area is well-ventilated and that incompatible wastes are segregated.
Step 5: Disposal through Institutional Environmental Health and Safety (EHS)
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2] EHS professionals are trained in the proper handling and disposal of chemical waste in accordance with federal, state, and local regulations.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound pKi for hPAR2 | 6.4 | [5] |
| This compound pIC50 (Ca2+ assay) | 5.70 ± 0.02 | [5] |
| This compound pIC50 (IP1 production) | 5.84 ± 0.02 | [5] |
| This compound pIC50 (ERK1/2 phosphorylation) | 5.7 ± 0.1 | [5] |
| This compound pIC50 (β-arrestin-2 recruitment) | 6.1 ± 0.1 | [5] |
Mechanism of Action: this compound as a PAR2 Antagonist
This compound is a competitive antagonist of Protease-Activated Receptor 2 (PAR2).[6][7] PAR2 is a G protein-coupled receptor (GPCR) that is activated by proteolytic cleavage of its extracellular N-terminus, exposing a "tethered ligand" that binds to the receptor and initiates downstream signaling.[8] this compound functions by binding to the receptor and preventing its activation by proteases or activating peptides.[6]
PAR2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the PAR2 signaling pathway and the point of inhibition by this compound.
Caption: this compound competitively inhibits PAR2 activation, blocking downstream signaling pathways.
Experimental Workflow: General Chemical Waste Disposal
The logical flow for the proper disposal of a research chemical like this compound is outlined below.
Caption: Workflow for the safe and compliant disposal of laboratory chemical waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and responsible laboratory environment. Always consult your institution's specific guidelines and EHS department for detailed protocols.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
Essential Safety and Operational Guide for Handling AZ8838
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical information for the handling and disposal of AZ8838, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) for Handling this compound
Proper personal protective equipment is mandatory to prevent exposure to this compound. The following table outlines the minimum PPE requirements for various laboratory activities involving this compound.[1][2][3][4][5]
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Primary: Disposable Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields. - Secondary (in case of potential aerosolization): Face shield, Respiratory protection (N95 or higher). |
| Preparing Stock Solutions | - Primary: Disposable Nitrile Gloves (double-gloving recommended), Chemical-resistant Lab Coat, Chemical Splash Goggles. - Secondary: Work in a certified chemical fume hood. |
| Cell Culture and In Vitro Assays | - Primary: Disposable Nitrile Gloves, Lab Coat, Safety Glasses. |
| In Vivo Animal Dosing (Oral Gavage, Injection) | - Primary: Disposable Nitrile Gloves, Lab Coat, Safety Glasses. - Secondary: Face shield if splash risk is present. |
| Handling of Dosed Animals and Cages | - Primary: Disposable Nitrile Gloves, Lab Coat. |
| Waste Disposal | - Primary: Disposable Nitrile Gloves, Lab Coat, Safety Glasses. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for safety and experimental consistency.
-
Receiving and Storage:
-
Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate solvents as recommended by the supplier. For in vivo studies, a common vehicle is 10% DMSO in corn oil.[6]
-
Ensure all labware is clean and dry to prevent contamination.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When performing dilutions or adding to experimental systems, handle solutions with care to avoid splashes and aerosol generation.
-
For in vivo studies, ensure animals are properly restrained to prevent accidental spills or self-injection.
-
Disposal Plan for this compound Waste
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[7][8][9][10][11]
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Unused Solutions of this compound | - Collect in a sealed, leak-proof container labeled as "Hazardous Chemical Waste" with the full chemical name and concentration. - Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated hazardous waste container lined with a chemically resistant bag. |
| Contaminated Animal Bedding | - Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Animal Carcasses | - Dispose of in accordance with institutional guidelines for hazardous chemical waste from animal studies. |
This compound Mechanism of Action: PAR2 Signaling Pathway
This compound acts as a competitive, allosteric antagonist of Protease-Activated Receptor 2 (PAR2).[6] PAR2 is a G-protein coupled receptor (GPCR) that, upon activation by proteases such as trypsin, initiates downstream signaling cascades.[12][13][14][15] this compound blocks these signaling pathways.
Caption: this compound inhibits PAR2 signaling pathways.
Experimental Workflow: In Vivo Rat Paw Edema Model
This diagram outlines a typical workflow for evaluating the anti-inflammatory effects of this compound in a rat paw edema model.[6][16][17][18][19]
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. vumc.org [vumc.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. acs.org [acs.org]
- 12. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
- 19. A model for rat paw edema. II. Analyses on the effect of the antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
